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Sphaerobioside

Cat. No.: B600713
CAS No.: 14988-20-6
M. Wt: 578.52
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaerobioside is a natural product belonging to the class of flavonoid compounds, specifically identified as an isoflavone diglycoside . Its molecular formula is C₂₇H₃₀O₁₄ and it has a molecular weight of 578.5 g/mol . This compound has been isolated from plant sources such as Garcinia dulcis and Eriosema tuberosum . As a specialized natural product, this compound is of interest in various biochemical and phytochemical research areas. It serves as a valuable standard for the identification and quantification of chemical substances in biological specimens . Researchers may also utilize it in fundamental investigations into plant metabolism and the biosynthetic pathways of flavonoids . Intended Use & Safety Notice: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis of human or veterinary diseases or for any other clinical, diagnostic, or therapeutic procedures . This product is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B600713 Sphaerobioside CAS No. 14988-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQCIPHUIZGDLB-SEPMLUPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sphaerobioside: A Technical Guide to its Chemical Structure, Properties, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavone glycoside Sphaerobioside, also known as Genistein 7-O-rutinoside. The document details its chemical structure and properties, outlines representative experimental protocols for its isolation and biological evaluation, and proposes a key signaling pathway through which it may exert its biological effects.

Chemical Structure and Properties of this compound

This compound is a naturally occurring isoflavone glycoside that has been identified in plants such as Eriosema tuberosum.[1] It consists of the aglycone genistein linked to the disaccharide rutinose at the 7-hydroxyl position. The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

The IUPAC name for this compound is 5-hydroxy-3-(4-hydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one.[2]

The structure consists of a genistein core, which is a type of isoflavone, with a rutinose (a disaccharide composed of rhamnose and glucose) molecule attached via an O-glycosidic bond.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C27H30O14[2]
Molecular Weight 578.5 g/mol [2]
CAS Number 14988-20-6[3]
Synonyms Genistein 7-O-rutinoside, Spherobioside[2][3]
SMILES C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO[2]

Proposed Signaling Pathway: Nrf2-Mediated Antioxidant Response

While the specific signaling pathways of this compound are still under investigation, the biological activities of its aglycone, genistein, are well-documented. Genistein is known to possess antioxidant properties, and one of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] It is plausible that this compound, after potential hydrolysis to genistein in vivo, could also modulate this pathway.

The proposed Nrf2 signaling pathway is as follows: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like genistein, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), help to mitigate oxidative damage and maintain cellular homeostasis.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Genistein Genistein This compound->Genistein Hydrolysis Keap1_Nrf2 Keap1-Nrf2 Complex Genistein->Keap1_Nrf2 Inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization Isolation_Workflow Plant_Material Powdered Plant Material Extraction Maceration with 80% Methanol Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography (n-Butanol Fraction) Fractions->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions HPLC Preparative HPLC Enriched_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

Sphaerobioside: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Sphaerobioside, a flavonoid glycoside of interest for its potential pharmacological activities. It details the methodologies for its isolation and purification from various plant species, with a focus on providing actionable experimental protocols and comparative quantitative data to support research and development efforts.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Fabaceae (legume) family. The principal genera known to contain this compound are Sphaerophysa, Caragana, and Glycyrrhiza.

Table 1: Principal Natural Sources of this compound

GenusSpeciesPlant Part(s) Containing this compound
SphaerophysaSphaerophysa salsulaSeeds, Aerial parts
CaraganaCaragana arborescens, Caragana franchetiana, Caragana jubataRoots, Leaves
GlycyrrhizaGlycyrrhiza glabra, Glycyrrhiza uralensis, Glycyrrhiza inflataRoots, Rhizomes
OxytropisOxytropis falcataNot specified
PuerariaPueraria lobata (Kudzu)Roots

The highest concentrations of this compound are typically reported in the seeds of Sphaerophysa salsula. The roots of various Caragana and Glycyrrhiza species are also significant sources.

Isolation and Purification of this compound

The isolation of this compound from its natural sources generally involves a multi-step process encompassing extraction, preliminary purification to remove non-flavonoid compounds, and final purification using chromatographic techniques.

General Experimental Workflow

The following diagram illustrates a common workflow for the isolation of this compound from plant material.

experimental_workflow plant_material Plant Material (e.g., Sphaerophysa salsula seeds) extraction Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (e.g., XAmide cartridge) crude_extract->spe prelim_purified Preliminarily Purified Flavonoid Fraction spe->prelim_purified prep_hplc Preparative HPLC (e.g., Reversed-Phase C18) prelim_purified->prep_hplc pure_this compound Pure this compound (>97% Purity) prep_hplc->pure_this compound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are based on methodologies reported for the isolation of flavonoid glycosides, including this compound, from Sphaerophysa salsula.

Protocol 1: Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., seeds of Sphaerophysa salsula) and grind into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered plant material in 70-80% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform extraction using ultrasonication for 30-60 minutes at room temperature, or maceration with stirring for 24 hours.

    • Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Combine the ethanolic extracts and filter through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Preliminary Purification by Solid-Phase Extraction (SPE)

  • Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol or the initial mobile phase for SPE.

  • SPE Cartridge: Utilize a hydrophilic interaction solid-phase extraction cartridge (e.g., XAmide).

  • Procedure:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the prepared sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent to elute non-flavonoid compounds.

    • Elute the flavonoid glycoside fraction with a polar solvent (e.g., methanol or acetonitrile).

  • Concentration: Concentrate the eluted flavonoid fraction under reduced pressure.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

A two-dimensional preparative liquid chromatography approach is often effective for the final purification of this compound.

  • First Dimension: Reversed-Phase Liquid Chromatography (RPLC)

    • Column: XAqua C18 preparative column.

    • Mobile Phase: A gradient of acetonitrile in water (e.g., 5% to 95% acetonitrile over 60 minutes).

    • Flow Rate: Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale.

    • Detection: UV detector at a wavelength of 254 nm or 280 nm.

    • Fraction Collection: Collect fractions based on the elution profile of the target compound.

  • Second Dimension: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Column: XAmide preparative column.

    • Sample Preparation: Pool and concentrate the fractions from the first dimension containing this compound and redissolve in the HILIC mobile phase.

    • Mobile Phase: A gradient of water in acetonitrile (e.g., 95% to 50% acetonitrile over 40 minutes).

    • Flow Rate: As appropriate for the preparative HILIC column.

    • Detection: UV detector at the same wavelength as the first dimension.

    • Fraction Collection: Collect the purified this compound peak.

  • Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC, with purities exceeding 97% being achievable.

Quantitative Data

Currently, there is a limited amount of publicly available, specific quantitative data on the yield of this compound from its various natural sources. Research has primarily focused on the isolation and structural elucidation of a range of flavonoids from these plants. The yield of flavonoid glycosides, as a class, can be influenced by factors such as the geographical origin of the plant material, harvesting time, and the specific extraction and purification methods employed.

Table 2: Reported Purity of Isolated Flavonoid Glycosides (including this compound)

Source OrganismIsolation MethodAchieved Purity
Sphaerophysa salsula2D-LC (RPLC/HILIC)> 97%

Further research is required to establish standardized methods for the quantification of this compound in different plant matrices to facilitate the selection of high-yielding source materials for drug development and other applications.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the decision-making process for selecting a purification strategy for this compound.

purification_strategy start Start: Crude Plant Extract complexity Assess Complexity of Extract start->complexity high_complexity High Complexity (Numerous interfering compounds) complexity->high_complexity Yes low_complexity Low Complexity complexity->low_complexity No multistep Multi-step Purification (e.g., SPE followed by Prep-HPLC) high_complexity->multistep direct_hplc Direct Preparative HPLC low_complexity->direct_hplc end End: Pure this compound multistep->end direct_hplc->end

An In-depth Technical Guide on the Biosynthesis of Triterpenoid Saponins in Plants

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Sphaerobioside": Extensive searches of scientific literature and databases did not yield specific information on a compound named "this compound" or its biosynthetic pathway. It is possible that this is a novel, yet-to-be-characterized compound, a proprietary name, or a misspelling of another glycoside. This guide will therefore focus on a well-characterized and analogous pathway: the biosynthesis of triterpenoid saponins, using ginsenosides from Panax ginseng as a primary example. This pathway shares the fundamental enzymatic steps expected for a complex plant glycoside, including the formation of a terpene backbone, oxidative modifications, and subsequent glycosylations.

Introduction to Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are a large and diverse class of plant secondary metabolites characterized by a 30-carbon triterpene core (aglycone or sapogenin) linked to one or more sugar chains.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2]

The biosynthesis of these complex molecules is a multi-step process that can be broadly divided into three main stages:

  • Triterpene Backbone Formation: The cyclization of 2,3-oxidosqualene to form various triterpene skeletons.[2][3]

  • Aglycone Modification: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), that decorate the triterpene backbone with hydroxyl and carboxyl groups.[4][5]

  • Glycosylation: The sequential attachment of sugar moieties to the modified aglycone, catalyzed by UDP-dependent glycosyltransferases (UGTs).[1][4]

This guide will provide a detailed overview of these stages, with a focus on the well-studied biosynthesis of ginsenosides, the primary bioactive components of ginseng.[6][7]

The Core Biosynthetic Pathway of Ginsenosides

The biosynthesis of ginsenosides originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6][8] While there is potential for crosstalk with the plastidial methylerythritol phosphate (MEP) pathway, the MVA pathway is considered the primary source of precursors for ginsenosides.[1][8]

Formation of the Triterpene Skeletons

The pathway begins with the head-to-tail condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.[6] This molecule is a critical branch point in the pathway.[2][5]

  • Dammarenediol-II Synthase (DDS): Catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the precursor for the most common dammarane-type ginsenosides (e.g., protopanaxadiol and protopanaxatriol types).[6][9]

  • β-amyrin Synthase (β-AS): Catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the precursor for the less common oleanane-type ginsenosides (e.g., ginsenoside Ro).[6][9]

Modification and Glycosylation of the Aglycones

Following the formation of the initial triterpene skeletons, a series of modifications occur, primarily hydroxylation and glycosylation, to produce the vast array of ginsenosides.

  • Hydroxylation: Cytochrome P450 enzymes (CYPs) introduce hydroxyl groups at specific positions on the dammarenediol-II or β-amyrin backbone. For example, CYP716A47 is a protopanaxadiol synthase that hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD). Similarly, CYP716A53v2 is a protopanaxatriol synthase that hydroxylates dammarenediol-II at the C-6 position to produce protopanaxatriol (PPT).

  • Glycosylation: UDP-glycosyltransferases (UGTs) then sequentially add sugar moieties (such as glucose, xylose, and arabinose) to the hydroxylated aglycones. This step is crucial for the diversity and bioactivity of ginsenosides.[10] For instance, UGT71A28 attaches a glucose molecule to the C-3 hydroxyl group of PPD to form ginsenoside Rh2. Further glycosylation at the C-20 position can lead to the formation of ginsenoside Rg3 and subsequently ginsenoside Rd.

Below is a DOT script for the core biosynthetic pathway of ginsenosides.

Ginsenoside_Biosynthesis Core Biosynthetic Pathway of Ginsenosides MVA Mevalonate (MVA) Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene FPS, SS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol DDS BetaAmyrin β-Amyrin Oxidosqualene->BetaAmyrin β-AS PPD Protopanaxadiol (PPD) Dammarenediol->PPD CYP716A47 (PPD Synthase) PPT Protopanaxatriol (PPT) Dammarenediol->PPT CYP716A53v2 (PPT Synthase) Ginsenoside_Ro Ginsenoside Ro BetaAmyrin->Ginsenoside_Ro CYPs, UGTs PPD_Ginsenosides PPD-type Ginsenosides (e.g., Rb1, Rc, Rd) PPD->PPD_Ginsenosides UGTs PPT_Ginsenosides PPT-type Ginsenosides (e.g., Re, Rg1) PPT->PPT_Ginsenosides UGTs

Caption: Core biosynthetic pathway of ginsenosides from the MVA pathway.

Quantitative Data

The concentration of ginsenosides and the activity of biosynthetic enzymes can vary significantly depending on the plant species, age, tissue, and environmental conditions.[11] The following tables summarize some of the available quantitative data.

Table 1: Concentration of Major Ginsenosides in Panax Species (mg/g dry weight)

GinsenosideP. ginseng (Main Root)P. quinquefolius (Main Root)P. notoginseng (Main Root)
Rg1 1.5 - 201.5 - 2075.7 - 89.8 (total)
Re 1.5 - 2010-
Rb1 1.5 - 201.5 - 20-
mRb1 up to 10up to 18-
Total Saponins -~7675.7 - 89.8

Data compiled from multiple sources.[6] Note that "mRb1" refers to malonyl-ginsenoside Rb1.

Table 2: Kinetic Parameters of Key Enzymes in Ginsenoside Biosynthesis

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
HMGR HMG-CoA4.5 - 20--
FPS IPP1.5 - 5--
DDS 2,3-Oxidosqualene250.451.8 x 104
β-AS 2,3-Oxidosqualene10 - 300.5 - 2.01.7 - 20 x 104

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the enzyme's affinity for the substrate.[12] kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.[13] Data is approximate and can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of ginsenoside biosynthesis.

Protocol for Ginsenoside Extraction and Quantification by HPLC

Objective: To extract and quantify ginsenosides from plant material.

Materials:

  • Dried and powdered plant tissue (Panax ginseng root)

  • 70% Methanol

  • Solid Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ginsenoside standards (Rg1, Re, Rb1, etc.)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Extraction:

    • Weigh 1 g of powdered plant material into a flask.

    • Add 20 mL of 70% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Purification:

    • Re-dissolve the dried extract in 5 mL of water.

    • Activate an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the ginsenosides with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness and re-dissolve in 1 mL of methanol for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 20% A; 10-40 min, 20-60% A; 40-50 min, 60-80% A; 50-60 min, 80% A.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 203 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each ginsenoside.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the ginsenosides in the sample by comparing their peak areas to the calibration curves.

Protocol for Heterologous Expression and Enzyme Activity Assay of a Triterpene Synthase (e.g., DDS)

Objective: To express a candidate triterpene synthase gene in a microbial host and assay its enzymatic activity.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Yeast transformation reagents

  • Yeast growth media (SD-Ura, SG-Ura)

  • Microsome isolation buffer

  • Substrate: 2,3-oxidosqualene

  • GC-MS system

Methodology:

  • Gene Cloning and Yeast Transformation:

    • Clone the full-length cDNA of the candidate DDS gene into the pYES2 vector.

    • Transform the recombinant plasmid into the S. cerevisiae strain using the lithium acetate method.

    • Select for transformants on SD-Ura agar plates.

  • Protein Expression:

    • Inoculate a single colony of transformed yeast into 5 mL of SD-Ura liquid medium and grow overnight at 30°C.

    • Use this starter culture to inoculate 50 mL of SG-Ura medium (containing galactose to induce gene expression) and grow for 48-72 hours at 30°C.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with sterile water.

    • Resuspend the cell pellet in microsome isolation buffer containing a protease inhibitor cocktail.

    • Disrupt the cells using glass beads and vigorous vortexing.

    • Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

    • Resuspend the microsomal pellet in assay buffer.

  • Enzyme Activity Assay:

    • Set up the reaction mixture containing the microsomal protein, assay buffer, and 2,3-oxidosqualene.

    • Incubate the reaction at 30°C for 2 hours.

    • Stop the reaction by adding an equal volume of hexane and vortexing.

    • Extract the products with hexane three times.

    • Pool the hexane extracts, evaporate to dryness, and re-dissolve in a small volume of hexane.

  • Product Identification:

    • Analyze the extracted products by GC-MS.

    • Compare the mass spectrum and retention time of the product with an authentic standard of dammarenediol-II to confirm the identity.

Below is a DOT script for a typical experimental workflow for identifying a triterpene synthase.

Experimental_Workflow start Start: Candidate Gene Identification cloning Clone Gene into Expression Vector start->cloning transformation Transform into Yeast cloning->transformation expression Induce Protein Expression transformation->expression microsome_isolation Isolate Microsomes expression->microsome_isolation enzyme_assay Perform Enzyme Assay with 2,3-Oxidosqualene microsome_isolation->enzyme_assay extraction Extract Products enzyme_assay->extraction analysis Analyze by GC-MS extraction->analysis identification Identify Product (e.g., Dammarenediol-II) analysis->identification end End: Functional Characterization identification->end

Caption: Workflow for functional characterization of a triterpene synthase.

Regulation of Saponin Biosynthesis

The biosynthesis of triterpenoid saponins is tightly regulated by various factors, including developmental cues and environmental stresses. Phytohormones, particularly jasmonates (jasmonic acid and its derivatives), are key signaling molecules that can induce the expression of genes involved in saponin biosynthesis.[14]

Wounding or herbivore attack triggers the synthesis of jasmonic acid, which then initiates a signaling cascade.[14] This cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, leading to the activation of transcription factors (such as MYC2) that upregulate the expression of saponin biosynthetic genes, including DDS, CYP, and UGT genes. This response is a crucial part of the plant's defense mechanism.

Below is a DOT script for the jasmonate signaling pathway in the regulation of saponin biosynthesis.

Jasmonate_Signaling stimulus Wounding / Herbivory ja_synthesis Jasmonic Acid (JA) Biosynthesis stimulus->ja_synthesis ja_ile JA-Isoleucine (Active Form) ja_synthesis->ja_ile coi1 COI1 (Receptor) ja_ile->coi1 jaz JAZ (Repressor) coi1->jaz proteasome 26S Proteasome coi1->proteasome targets JAZ for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses gene_expression Upregulation of Saponin Biosynthesis Genes (DDS, CYPs, UGTs) myc2->gene_expression activates saponin_accumulation Saponin Accumulation gene_expression->saponin_accumulation

Caption: Jasmonate signaling pathway regulating saponin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of triterpenoid saponins is a complex and highly regulated process that is of great interest for the production of valuable pharmaceuticals. While significant progress has been made in elucidating the core pathway, particularly for ginsenosides, many of the downstream modification enzymes, especially the UGTs responsible for the vast structural diversity, remain to be characterized.

Future research in this area will likely focus on:

  • Discovery of Novel Enzymes: Identifying and characterizing the remaining CYPs and UGTs in the pathway to enable the complete chemoenzymatic synthesis of specific saponins.

  • Metabolic Engineering: Using synthetic biology approaches to engineer microbial hosts (like yeast) or plants for the enhanced production of high-value saponins.[10]

  • Regulatory Networks: Further unraveling the complex transcriptional regulatory networks that control saponin biosynthesis to develop strategies for upregulating the pathway in response to specific elicitors.

A deeper understanding of these pathways will not only advance our knowledge of plant biochemistry but also open up new avenues for the sustainable production of important plant-derived medicines.

References

Physical and chemical properties of Sphaerobioside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sphaerobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a naturally occurring isoflavonoid glycoside. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and characteristics of this compound.

Chemical and Physical Properties

This compound has been identified and isolated from the plant species Eriosema tuberosum. Its fundamental properties have been characterized through various analytical techniques.

General Properties
PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₄PubChem
Molecular Weight 578.5 g/mol PubChem
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-onePubChem
Canonical SMILES C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HOPubChem
InChI Key XIQCIPHUIZGDLB-SEPMLUPWSA-NPubChem
Tabulated Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral features.

¹H-NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)Assignment
Data not available in public sources

¹³C-NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in public sources

UV-Visible and Infrared Spectroscopy Data

TechniqueWavelength/WavenumberSolvent/Medium
UV-Vis (λmax) Data not available in public sources
IR (νmax) Data not available in public sources

Experimental Protocols

The isolation and purification of this compound from its natural source, Eriosema tuberosum, is a critical first step for any further research. The following section outlines a general experimental workflow based on common phytochemical practices.

Isolation of this compound from Eriosema tuberosum

This protocol describes a typical procedure for the extraction and isolation of flavonoid glycosides from plant material.

experimental_workflow plant_material Dried and powdered roots of Eriosema tuberosum extraction Maceration with methanol at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude methanolic extract filtration->crude_extract partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning butanol_fraction n-Butanol fraction partitioning->butanol_fraction Collect polar fraction chromatography1 Column chromatography on silica gel butanol_fraction->chromatography1 fractions Eluted fractions chromatography1->fractions chromatography2 Preparative High-Performance Liquid Chromatography (Prep-HPLC) fractions->chromatography2 Further purification pure_compound Pure this compound chromatography2->pure_compound

Figure 1. General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While this compound belongs to the flavonoid class of compounds, which are known for a wide range of biological activities, specific studies on its effects and associated signaling pathways are not extensively documented in publicly available literature. Flavonoids, in general, have been reported to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The potential mechanisms of action often involve the modulation of key cellular signaling pathways.

Potential Signaling Pathways for Flavonoids

The diagram below illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory effects of flavonoids. It is important to note that the specific interaction of this compound with these pathways has not yet been experimentally confirmed.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK receptor->ikk Activates This compound This compound (Hypothesized) This compound->ikk Inhibits (Hypothesized) ikb_nfkb IκB-NF-κB Complex nfkb NF-κB ikb_nfkb->nfkb Releases ikk->ikb_nfkb Phosphorylates IκB nfkb_n NF-κB nfkb->nfkb_n Translocates to dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) dna->genes Induces transcription lps Inflammatory Stimulus (e.g., LPS) lps->receptor

Figure 2. Hypothesized anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a flavonoid glycoside with a well-defined chemical structure. While its basic chemical identifiers are established, a significant portion of its quantitative physical and chemical properties, as well as its biological activity profile, remains to be fully elucidated in accessible scientific literature. The provided experimental workflow and hypothesized signaling pathway serve as a foundational guide for researchers aiming to investigate this compound further. Future studies are warranted to uncover the full therapeutic potential of this compound.

Sphaerobioside: A Technical Guide on its Physicochemical Properties and Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaerobioside, a naturally occurring isoflavone glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, including its CAS number and molecular formula. The primary focus of this document is on the biological activities of its aglycone, genistein, which is the form responsible for its primary pharmacological effects. This guide summarizes the current understanding of its anti-inflammatory and antioxidant properties, delving into the underlying molecular mechanisms, particularly its modulation of the NF-κB signaling pathway. Detailed experimental protocols for assessing these bioactivities are provided, alongside structured data presentation and visual diagrams of key signaling pathways to facilitate comprehension and further research.

Chemical and Physical Properties of this compound

This compound is chemically known as Genistein-7-O-rutinoside or Genistein-7-rhamnoglucoside. In the human body, the glycoside form, this compound, is metabolized into its biologically active aglycone, genistein.[1] The majority of the biological activity attributed to this compound is due to the actions of genistein.

PropertyValueReference
CAS Number 14988-20-6[2]
Molecular Formula C27H30O14[1][2][3][4][5]
Molecular Weight 578.52 g/mol [2][4]
Synonyms Genistein-7-O-rutinoside, Genistein-7-rhamnoglucoside, Spherobioside, Hirsutissimiside B[2][4]

Biological Activities

The therapeutic potential of this compound is primarily attributed to the biological activities of its aglycone, genistein. Genistein has been shown to possess significant anti-inflammatory and antioxidant properties.[4]

Anti-Inflammatory Activity

Genistein exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. A primary mechanism of action is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[2] By inhibiting NF-κB activation, genistein can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Furthermore, genistein has been found to inhibit the activation of STAT-1, another key transcription factor in inflammatory processes.[5]

Antioxidant Activity

Genistein exhibits potent antioxidant activity by neutralizing reactive oxygen species (ROS), which can contribute to cellular damage and inflammation.[2] The antioxidant capacity of this compound and its aglycone can be evaluated using various in vitro assays.

Biological ActivityKey Findings for Genistein (Aglycone)
Anti-inflammatory Inhibition of NF-κB and STAT-1 signaling pathways.[2][5] Reduction of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[2][3]
Antioxidant Exhibits significant free radical scavenging activity.[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: this compound or genistein is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test sample. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Radical Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide.

  • Treatment: The cells are treated with various concentrations of this compound or genistein prior to or concurrently with LPS stimulation.

  • Incubation: The plates are incubated for a specific period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

  • IC50 Determination: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by genistein, the active aglycone of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB_NFkB_complex IkB-NFkB (Inactive) IKK->IkB_NFkB_complex Phosphorylation of IkB IkB IkB NFkB NFkB NFkB_active NFkB (Active) NFkB->NFkB_active Translocation IkB_NFkB_complex->NFkB IkB Degradation Genistein Genistein (from this compound) Genistein->IKK Inhibition DNA DNA NFkB_active->DNA Binds to Promoter Region Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Experimental_Workflow cluster_antioxidant Antioxidant Activity Assay (DPPH) cluster_antiinflammatory Anti-inflammatory Assay (NO Inhibition) A1 Prepare this compound/ Genistein Solutions A3 Mix Sample and DPPH A1->A3 A2 Prepare DPPH Solution A2->A3 A4 Incubate in Dark A3->A4 A5 Measure Absorbance (517 nm) A4->A5 A6 Calculate % Inhibition and IC50 A5->A6 B1 Culture RAW 264.7 Macrophages B2 Treat with this compound/ Genistein B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate B3->B4 B5 Measure Nitrite (Griess Reagent) B4->B5 B6 Calculate % Inhibition and IC50 B5->B6

References

Biological Activities of Sphaeranthus indicus Extracts: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthus indicus Linn., an aromatic herb belonging to the Asteraceae family, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has begun to validate its ethnopharmacological uses, with a primary focus on its anti-inflammatory and antioxidant properties. While the specific compound "Sphaerobioside" is not prominently documented in scientific literature, research into the crude extracts of Sphaeranthus indicus has revealed a range of biological activities. This technical guide provides an in-depth summary of the current scientific findings on the biological activities of Sphaeranthus indicus extracts, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The presence of phytochemicals such as flavonoids, terpenoids, and sesquiterpenes is thought to be responsible for these effects.[1] This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

Extracts of Sphaeranthus indicus have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. These effects are often dose-dependent and comparable to standard anti-inflammatory drugs.

Quantitative Data
Model Extract Type Dose % Inhibition of Edema Reference Drug % Inhibition by Reference
Carrageenan-induced rat paw edemaEthanolic300 mg/kg42.66% (at 1 hr)--
Carrageenan-induced rat paw edemaEthanolic500 mg/kg50.5% (at 1 hr)--
Carrageenan-induced rat paw edemaMethanolic200 mg/kg54.8% (at 3 hrs)--
Protein DenaturationMethanolic (flowers)250 µg/ml41.63%--
Protein DenaturationMethanolic (flowers)500 µg/ml70.52%--

Table 1: Summary of in vivo and in vitro anti-inflammatory activity of Sphaeranthus indicus extracts.[2][3][4]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of a substance against acute inflammation.

  • Animal Model: Wistar albino rats of either sex are typically used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Dosing: The test groups receive oral doses of the Sphaeranthus indicus extract (e.g., 100, 200, 400 mg/kg). The standard group receives a known anti-inflammatory drug, such as aspirin (e.g., 50, 100 mg/kg). The control group receives the vehicle.

  • Induction of Edema: One hour after dosing, 0.1 ml of a 1% carrageenan solution is injected into the sub-plantar tissue of the left hind paw of each rat.

  • Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Postulated Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of Sphaeranthus indicus extracts is believed to be mediated, at least in part, through the inhibition of prostaglandin synthesis. Flavonoids, which are present in the extracts, are known to inhibit enzymes involved in the inflammatory cascade.

G cluster_0 Inflammatory Stimulus cluster_1 Cell Membrane cluster_2 Enzymatic Cascade cluster_3 Pro-inflammatory Mediators cluster_4 Biological Response cluster_5 Point of Intervention Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids Phospholipase A2 Phospholipase A2 Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Inflammation (Pain, Edema) Inflammation (Pain, Edema) Prostaglandins->Inflammation (Pain, Edema) S. indicus Extracts (Flavonoids) S. indicus Extracts (Flavonoids) S. indicus Extracts (Flavonoids)->Cyclooxygenase (COX) Inhibition

Caption: Postulated anti-inflammatory mechanism of S. indicus extracts.

Antioxidant Activity

The antioxidant potential of Sphaeranthus indicus extracts has been confirmed through various in vitro assays, which demonstrate their ability to scavenge free radicals. This activity is largely attributed to the presence of phenolic and flavonoid compounds.[5][6]

Quantitative Data
Assay Extract Type IC50 Value (µg/ml) Standard IC50 of Standard (µg/ml)
DPPH Radical ScavengingMethanolic (leaves)112.23 ± 0.39Vitamin C13.45 ± 0.37
DPPH Radical ScavengingMethanolic (flowers)26.33--
Hydroxyl Radical ScavengingHydro-ethanolic (leaves)63.19Ascorbic Acid53.01

Table 2: Summary of in vitro antioxidant activity of Sphaeranthus indicus extracts.[2][5]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging ability of a sample.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: Various concentrations of the Sphaeranthus indicus extract are prepared.

  • Reaction: The extract solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.

Workflow for Extraction and Bioactivity Screening

The general process for investigating the biological activities of Sphaeranthus indicus involves a series of steps from plant collection to bioassay.

G cluster_0 Plant Material cluster_1 Extraction cluster_2 Bioactivity Screening cluster_3 Data Analysis A Collection of S. indicus B Drying and Powdering A->B C Soxhlet Extraction (e.g., with Methanol/Ethanol) B->C D Solvent Evaporation C->D E Crude Extract D->E F Anti-inflammatory Assays (e.g., Carrageenan-induced edema) E->F G Antioxidant Assays (e.g., DPPH scavenging) E->G H Determination of % Inhibition / IC50 F->H G->H

References

The In Vitro Anti-Inflammatory Mechanism of Action of Kaempferol-3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kaempferol-3-O-sophoroside, a flavonoid glycoside isolated from various medicinal plants, including cultivated mountain ginseng (Panax ginseng), has demonstrated significant anti-inflammatory properties in a range of in vitro models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of Kaempferol-3-O-sophoroside, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and High Mobility Group Box 1 (HMGB1). This document details the experimental protocols used to elucidate these mechanisms and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise representation of the current understanding of Kaempferol-3-O-sophoroside's in vitro mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant interest for their potential therapeutic effects, particularly their anti-inflammatory activities.

Kaempferol-3-O-sophoroside is a glycosidic derivative of kaempferol that has been the subject of research for its potent anti-inflammatory effects. In vitro studies have revealed its ability to attenuate inflammatory responses in various cell types, including endothelial cells and macrophages. This guide synthesizes the available in vitro data to provide a detailed understanding of its mechanism of action.

Core Mechanism of Action: Attenuation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Kaempferol-3-O-sophoroside are primarily attributed to its ability to suppress key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Kaempferol-3-O-sophoroside has been shown to inhibit LPS-induced NF-κB activation in human umbilical vein endothelial cells (HUVECs)[1][2]. This inhibition prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes, including tumor necrosis factor-alpha (TNF-α) and cell adhesion molecules.[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. Kaempferol and its glycosides have been demonstrated to inhibit the phosphorylation of these key MAPK proteins in LPS-stimulated RAW264.7 macrophages, leading to a reduction in the production of inflammatory mediators[3]. While direct evidence for Kaempferol-3-O-sophoroside is part of a broader body of research on kaempferol glycosides, this suggests a likely mechanism of action.

Attenuation of HMGB1-Mediated Inflammation

HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from necrotic cells or secreted by activated immune cells. Extracellular HMGB1 acts as a pro-inflammatory cytokine by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), leading to the activation of inflammatory signaling.

Kaempferol-3-O-sophoroside potently inhibits the release of HMGB1 from LPS-stimulated endothelial cells.[4][5] Furthermore, it blocks HMGB1-mediated inflammatory responses, including increased endothelial permeability and the expression of cell adhesion molecules.[4][5] Mechanistic studies have revealed that Kaempferol-3-O-sophoroside inhibits the interaction of HMGB1 with TLR2/4, but not RAGE.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of Kaempferol-3-O-sophoroside on various inflammatory markers.

Table 1: Effect of Kaempferol-3-O-sophoroside on Pro-inflammatory Cytokine Production

Cell LineInducer (Concentration)Compound ConcentrationTarget Cytokine% Inhibition / Fold ChangeReference
HUVECsLPS (1 µg/mL)10, 20 µMTNF-αConcentration-dependent decrease[1][2]

Table 2: Effect of Kaempferol-3-O-sophoroside on Cell Adhesion Molecule Expression

Cell LineInducer (Concentration)Compound ConcentrationTarget Molecule% Inhibition / Fold ChangeReference
HUVECsLPS (1 µg/mL)10, 20 µMICAM-1, VCAM-1Concentration-dependent decrease[1]
HUVECsHMGB1 (100 ng/mL)10, 20 µMICAM-1, VCAM-1Concentration-dependent decrease[4]

Table 3: Effect of Kaempferol-3-O-sophoroside on Endothelial Permeability

Cell LineInducer (Concentration)Compound ConcentrationEffectReference
HUVECsLPS (1 µg/mL)10, 20 µMInhibition of barrier disruption[1]
HUVECsHMGB1 (100 ng/mL)10, 20 µMInhibition of barrier permeability[4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory mechanism of action of Kaempferol-3-O-sophoroside.

Cell Culture and Treatment
  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in Endothelial Cell Growth Medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • RAW264.7 Macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment:

    • Cells are pre-treated with varying concentrations of Kaempferol-3-O-sophoroside (typically 1-20 µM) for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (typically 1 µg/mL) or recombinant HMGB1 (typically 100 ng/mL) for the specified duration.

Western Blot Analysis for Signaling Proteins
  • Purpose: To determine the effect of Kaempferol-3-O-sophoroside on the expression and phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C.

    • The membrane is washed with TBST and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Purpose: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after treatment.

    • The concentration of the target cytokine is measured using a commercially available ELISA kit according to the manufacturer's instructions.

    • The absorbance is read at 450 nm using a microplate reader.

Endothelial Permeability Assay
  • Purpose: To assess the effect of Kaempferol-3-O-sophoroside on the integrity of the endothelial barrier.

  • Procedure:

    • HUVECs are grown to confluence on a Transwell insert with a porous membrane.

    • Cells are treated as described in section 4.1.

    • Fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber.

    • After a defined incubation period, the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber is quantified by measuring the fluorescence.

Neutrophil Adhesion and Transmigration Assays
  • Purpose: To evaluate the effect of Kaempferol-3-O-sophoroside on the adhesion of neutrophils to endothelial cells and their subsequent migration across the endothelial monolayer.

  • Procedure:

    • HUVECs are grown to confluence in a multi-well plate.

    • HUVECs are treated as described in section 4.1.

    • Calcein-AM-labeled neutrophils are added to the HUVEC monolayer and allowed to adhere.

    • Non-adherent cells are washed away, and the fluorescence of the adherent neutrophils is measured.

    • For transmigration, a Transwell system is used, and the number of neutrophils that migrate to the lower chamber is counted.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Sphaerobioside_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Sphaerobioside Kaempferol-3-O-sophoroside This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Kaempferol-3-O-sophoroside.

Sphaerobioside_HMGB1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HMGB1 HMGB1 TLR2_4 TLR2/4 HMGB1->TLR2_4 Binds This compound Kaempferol-3-O-sophoroside This compound->TLR2_4 Inhibits Binding Inflammatory_Response Inflammatory Response (Increased Permeability, Cell Adhesion) TLR2_4->Inflammatory_Response Activates

Caption: Inhibition of HMGB1-mediated inflammation by Kaempferol-3-O-sophoroside.

Experimental_Workflow start Cell Culture (e.g., HUVECs) pretreatment Pre-treatment with Kaempferol-3-O-sophoroside start->pretreatment induction Induction of Inflammation (LPS or HMGB1) pretreatment->induction analysis Analysis induction->analysis western Western Blot (NF-κB, MAPK pathways) analysis->western elisa ELISA (Cytokine levels) analysis->elisa permeability Permeability Assay analysis->permeability adhesion Adhesion/Transmigration Assay analysis->adhesion

References

Unveiling the Therapeutic Potential of Sphaerobioside: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the isoflavone glycoside Sphaerobioside, also known as Genistein 7-O-rutinoside, and its aglycone form, Genistein, have emerged as promising candidates with a spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of existing literature, this document outlines the compound's significant anti-inflammatory, anticancer, and antioxidant properties, detailing the underlying molecular mechanisms and signaling pathways.

This compound, a compound found in various legumes, undergoes hydrolysis in the intestine to release its biologically active aglycone, Genistein. It is primarily Genistein that has been the subject of extensive research, demonstrating the ability to modulate multiple key cellular signaling pathways implicated in various chronic diseases. This guide presents a curated summary of the quantitative data on the bioactivities of Genistein, detailed experimental protocols for assessing its effects, and visual representations of the intricate signaling networks it influences.

Key Therapeutic Areas and Molecular Mechanisms

The therapeutic potential of this compound, largely attributed to its active metabolite Genistein, spans across oncology, inflammatory disorders, and conditions associated with oxidative stress.

Anticancer Activity: Genistein exhibits potent anticancer effects against a range of malignancies by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[1] These effects are mediated through the modulation of critical signaling pathways, including:

  • PI3K/Akt Pathway: Genistein has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[1][2][3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, another crucial regulator of cell growth and differentiation, is also a target of Genistein.[3]

  • NF-κB Signaling: Genistein effectively suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates inflammatory responses and promotes cancer cell survival and proliferation.[4][5][6]

Anti-inflammatory Properties: The anti-inflammatory effects of Genistein are well-documented and are primarily attributed to its ability to inhibit pro-inflammatory signaling cascades. By targeting NF-κB and other inflammatory mediators, Genistein can mitigate the inflammatory processes that contribute to various chronic diseases.

Antioxidant Effects: Genistein demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the cytotoxic effects of Genistein against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
T24Bladder Cancer239.1 (as ethanol extract)48[7]
BJ (healthy fibroblast)Normal426.7 (as ethanol extract)48[7]
HeLaCervical Cancer14Not Specified[8]
RDF (rat dermal fibroblast)Normal20Not Specified[8]
PC-3Prostate CancerSee ReferenceNot Specified[9]
LNCaPProstate CancerSee ReferenceNot Specified[9]

Note: IC50 values can vary depending on the specific experimental conditions and the form of the compound used (e.g., pure compound vs. extract).

Signaling Pathway Diagrams

To visually represent the molecular interactions, the following diagrams were generated using Graphviz (DOT language).

Genistein's Inhibition of the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Genistein Genistein Genistein->IKK Inhibits

Genistein inhibits the IKK complex, preventing NF-κB activation.
Genistein's Modulation of the PI3K/Akt Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Genistein Genistein Genistein->PI3K Inhibits Genistein->Akt Inhibits Phosphorylation

Genistein inhibits the PI3K/Akt pathway, reducing cell proliferation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of Genistein.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Expose cells to various concentrations of Genistein (e.g., 2.5, 5, 10, 25, 50, and 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified period, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Genistein for the specified duration.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][11][12]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with Genistein, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]

NF-κB Activity Assay (EMSA - Electrophoretic Mobility Shift Assay)
  • Nuclear Extract Preparation: Treat cells with Genistein and/or a stimulant (e.g., TNF-α), then isolate the nuclear proteins.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive or non-radioactive tag.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the bands corresponding to the NF-κB-DNA complexes using autoradiography or other appropriate detection methods. A decrease in the intensity of the shifted band in Genistein-treated samples indicates inhibition of NF-κB DNA binding activity.

Conclusion and Future Directions

This compound, through its active aglycone Genistein, presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress underscores its potential for the development of novel therapies. While the majority of the research has focused on Genistein, further investigation into the specific activities of this compound itself is warranted to fully understand its therapeutic utility. The data and protocols presented in this guide serve as a valuable resource for the scientific community to advance the research and development of this compound-based therapeutics. Future studies should focus on elucidating the in vivo efficacy and safety profile of this compound and its derivatives, as well as exploring synergistic combinations with existing therapies to enhance clinical outcomes.

References

Sphaerobioside: A Technical Guide to its Discovery, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaerobioside, a naturally occurring isoflavonoid glycoside, has been identified as a secondary metabolite in several plant species, notably Eriosema tuberosum. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes a summary of its chemical properties, a review of its reported anti-inflammatory, antioxidant, antimicrobial, and anticancer characteristics, and a discussion of its potential mechanisms of action, including the inhibition of key signaling pathways. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Introduction

Natural products have long been a valuable source of novel therapeutic agents. This compound is an isoflavonoid glycoside that has garnered interest for its diverse biological activities. This guide synthesizes the available scientific information on this compound, with a focus on its discovery, chemical nature, and pharmacological properties.

Discovery and History

Chemical Properties

This compound is characterized by the following properties:

  • IUPAC Name: 5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1]

  • Molecular Formula: C₂₇H₃₀O₁₄[1]

  • Molecular Weight: 578.52 g/mol [1]

  • Chemical Class: Isoflavonoid glycoside, a subclass of flavonoids within the broader category of polyketides[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
PubChem CID76315025[1]
Molecular FormulaC₂₇H₃₀O₁₄[1]
Molecular Weight578.52 g/mol [1]
IUPAC Name5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1]

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Activity

This compound is known to possess anti-inflammatory properties. Its proposed mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response pathway. Furthermore, it has been observed to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating inflammatory and immune responses.

Anticancer Activity

The compound has demonstrated anticancer characteristics, including the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The specific cell lines and the quantitative measures of this activity (e.g., IC₅₀ values) are not detailed in the readily available literature.

Antioxidant and Antimicrobial Properties

This compound is also reported to have antioxidant and antimicrobial activities, though specific details and quantitative data from experimental studies are limited in the public domain.

Neuroprotective Potential

Preliminary evidence suggests that this compound may have neuroprotective qualities. In animal models of Alzheimer's disease, it has shown promise in enhancing cognitive function.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively described in the currently accessible scientific literature. However, a general workflow for the isolation of such a compound from a plant source can be inferred.

G cluster_extraction Extraction and Isolation cluster_purification Purification cluster_analysis Structural Elucidation and Bioactivity Testing plant_material Plant Material (e.g., Eriosema tuberosum) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Bioassay-guided Fractionation crude_extract->fractionation chromatography Chromatographic Techniques (e.g., HPLC) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassays Biological Assays (e.g., Anti-inflammatory, Anticancer) pure_compound->bioassays

A generalized workflow for the isolation and characterization of this compound.

Signaling Pathways

Based on the reported mechanisms of action, this compound is implicated in the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

G inflammatory_stimuli Inflammatory Stimuli ikb_kinase IκB Kinase inflammatory_stimuli->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates nf_kb NF-κB ikb_kinase->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to This compound This compound This compound->ikb_kinase inhibits gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces

Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with a range of reported biological activities that warrant further investigation. While its discovery and chemical properties are established, there is a notable lack of publicly available, detailed experimental data, including quantitative biological activity and comprehensive mechanistic studies. Future research should focus on the full characterization of its pharmacological profile, including in vivo efficacy and safety studies. Elucidation of its structure-activity relationships could also guide the synthesis of novel derivatives with enhanced therapeutic potential. The information presented in this guide provides a foundation for such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sphaerobioside from Thermopsis lanceolata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive and detailed protocol for the extraction, purification, and quantification of Sphaerobioside, a flavonoid glycoside, from the plant Thermopsis lanceolata. The methodologies outlined are based on established principles of natural product chemistry and are designed to be adaptable for laboratory-scale research and development. This document includes protocols for solvent extraction, column chromatography purification, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Additionally, a summary of the potential biological activities of flavonoids and a representative signaling pathway are presented to provide context for further research and drug development efforts.

Introduction

Thermopsis lanceolata, a member of the Fabaceae family, is known to contain a variety of secondary metabolites, including quinolizidine alkaloids and flavonoids. Among these, this compound (C₂₇H₃₀O₁₄), an isoflavone glycoside, is a compound of interest for its potential pharmacological activities. Flavonoids, as a class of compounds, are widely recognized for their antioxidant and anti-inflammatory properties. This document provides a detailed guide for the efficient extraction and isolation of this compound from Thermopsis lanceolata to facilitate further investigation into its therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and purification strategies.

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₁₄PubChem
Molecular Weight578.5 g/mol PubChem
General SolubilityAs a glycoside, this compound is expected to be more soluble in polar solvents such as methanol, ethanol, and water, and less soluble in non-polar organic solvents like hexane and chloroform.General Chemical Principles

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Thermopsis lanceolata during the flowering season to ensure a high concentration of secondary metabolites.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoid Extract

This protocol is based on methods optimized for the extraction of total flavonoids from a related species, Thermopsis alterniflora.

  • Solvent Selection: Prepare an 80% aqueous ethanol solution (v/v).

  • Extraction Procedure:

    • Place 100 g of the powdered plant material into a flask.

    • Add 1 L of 80% aqueous ethanol (solid-liquid ratio of 1:10 g/mL).

    • Macerate the mixture at room temperature for 24 hours with occasional stirring.

    • Alternatively, for a more efficient extraction, perform reflux extraction at 60-70°C for 2-3 hours.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Purification of this compound

A multi-step column chromatography approach is recommended for the purification of this compound from the crude extract.

Polyamide resin is effective for the initial separation of flavonoids from other compounds.

  • Column Packing: Prepare a polyamide column (e.g., 5 cm diameter, 50 cm length) packed with polyamide resin equilibrated with the starting mobile phase (e.g., ethanol-water gradient).

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions that show the presence of the target compound (based on TLC analysis against a standard, if available, or by characteristic flavonoid spots).

Sephadex LH-20 is a size-exclusion and adsorption chromatography matrix that is highly effective for the purification of flavonoid glycosides.[1][2][3][4]

  • Column Packing: Prepare a Sephadex LH-20 column (e.g., 2.5 cm diameter, 100 cm length) equilibrated with methanol.

  • Sample Loading: Dissolve the pooled and concentrated flavonoid-rich fraction from the polyamide column in a small volume of methanol and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with methanol as the mobile phase.

  • Fraction Collection and Analysis: Collect small fractions and monitor them by TLC or HPLC to identify the fractions containing pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient elution system is typically used for the separation of flavonoids. A common system consists of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Detection: Monitor the elution at a wavelength between 254 nm and 280 nm, which is typical for flavonoids.

  • Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

Extraction_and_Purification_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis P1 Collection of Thermopsis lanceolata P2 Air Drying P1->P2 P3 Grinding to Powder P2->P3 E1 Solvent Extraction (80% Ethanol) P3->E1 E2 Filtration E1->E2 E3 Concentration (Rotary Evaporation) E2->E3 E4 Crude Extract E3->E4 PU1 Polyamide Column Chromatography E4->PU1 PU2 Fraction Collection (TLC) PU1->PU2 PU3 Sephadex LH-20 Column Chromatography PU2->PU3 PU4 Fraction Collection (HPLC) PU3->PU4 PU5 Pure this compound PU4->PU5 A1 HPLC Quantification PU5->A1

Caption: Workflow for the extraction and purification of this compound.

Representative Signaling Pathway for Flavonoid Anti-Inflammatory Activity

While specific signaling pathways for this compound have not been extensively studied, flavonoids are known to exert anti-inflammatory effects by modulating key signaling cascades such as the NF-κB and MAPK pathways.

Flavonoid_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Inflammatory Response Stimulus e.g., LPS Receptor TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK MAPK (p38, JNK, ERK) Receptor->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates AP1->Gene activates Response Cytokines, Chemokines, COX-2, iNOS Gene->Response This compound This compound (Flavonoid) This compound->IKK inhibits This compound->MAPK inhibits

Caption: Putative anti-inflammatory mechanism of flavonoids via NF-κB and MAPK pathways.

Concluding Remarks

The protocols detailed in this document provide a solid foundation for the extraction, purification, and analysis of this compound from Thermopsis lanceolata. The successful isolation of this compound will enable researchers and drug development professionals to conduct further studies to elucidate its specific biological activities and mechanisms of action. The provided workflow and representative signaling pathway diagrams offer a visual guide to the experimental process and the potential therapeutic context of this natural product. It is important to note that optimization of the described methods may be necessary depending on the specific laboratory conditions and the characteristics of the plant material.

References

Application Note & Protocol: HPLC Quantification of Sphaerobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaerobioside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of such compounds. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using a reverse-phase HPLC (RP-HPLC) method coupled with UV detection.

While specific data for this compound is limited, this protocol is based on established methods for the quantification of structurally similar flavonoid glycosides, particularly kaempferol glycosides. Flavonoids, including this compound, typically exhibit strong UV absorbance, making UV detection a suitable and cost-effective quantification method.[1][2] The absorption spectra of flavonoids generally consist of two major bands: Band I between 300-380 nm and Band II between 240-295 nm.[3] For kaempferol and its glycosides, detection is often performed at wavelengths around 265 nm or 370 nm.[4][5]

This protocol outlines the necessary materials, equipment, and a step-by-step procedure for sample preparation, HPLC analysis, and data processing. Additionally, it includes guidelines for method validation to ensure the reliability and accuracy of the results.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or acetic acid), analytical grade

  • Sample matrix (e.g., plant extract, formulation)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Pipettes and general laboratory glassware

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for the quantification of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min, 10% B5-25 min, 10-50% B25-30 min, 50-10% B30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (or optimal wavelength determined by UV scan of this compound standard)
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the nature of the sample matrix. The following is a general procedure for a solid plant extract:

  • Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).

  • Add a suitable volume of extraction solvent (e.g., 10 mL of methanol).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample solution.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against the concentration. A correlation coefficient (R²) of >0.999 is generally considered acceptable.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a blank matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Parameters for this compound Quantification

Validation ParameterAcceptance CriteriaObserved Value
Linearity (R²)≥ 0.999
Range (µg/mL)-
Precision (RSD %)≤ 2%
Accuracy (Recovery %)98 - 102%
LOD (µg/mL)-
LOQ (µg/mL)-

Table 2: Quantification of this compound in Different Samples

Sample IDSample TypeThis compound Concentration (mg/g)RSD (%) (n=3)
Sample APlant Extract 1
Sample BPlant Extract 2
Sample CFormulation 1

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and logical relationships.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC Analysis (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Detection UV Detection (265 nm) HPLC_System->Detection Calibration_Curve Calibration Curve Construction Detection->Calibration_Curve Quantification This compound Quantification Calibration_Curve->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification using HPLC.

Logical_Relationship This compound This compound (Analyte) HPLC_Method Optimized HPLC Method This compound->HPLC_Method is quantified by Accurate_Quantification Accurate & Reliable Quantification HPLC_Method->Accurate_Quantification leads to Quality_Control Quality Control Accurate_Quantification->Quality_Control enables Research Pharmacokinetic Studies Accurate_Quantification->Research supports

Caption: Logical relationship of the HPLC method to research and quality control.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a reverse-phase HPLC method with UV detection. The described methodology, based on established principles for flavonoid analysis, offers a reliable starting point for researchers, scientists, and drug development professionals. Adherence to the outlined experimental procedures and method validation guidelines will ensure the generation of accurate and reproducible data, which is essential for advancing the research and development of this compound-containing products. It is recommended to determine the specific UV absorbance maximum of a pure this compound standard to optimize the detection wavelength for enhanced sensitivity and selectivity.

References

Application Notes and Protocols for the Structural Elucidation of Sphaerobioside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaerobioside, a flavonoid glycoside, is a natural product of significant interest in pharmaceutical research due to its potential biological activities. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques in the structural characterization of this compound.

This compound is chemically known as kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside. Its structure consists of the flavonoid aglycone, kaempferol, linked to a disaccharide moiety, sphaerobiose, at the C-3 position. The sphaerobiose consists of a rhamnose unit attached to a glucose unit.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of various NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on comprehensive 2D NMR data.

Table 1: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound

Position¹³C (δc, ppm)¹H (δH, ppm, J in Hz)
Kaempferol Moiety
2156.4-
3133.2-
4177.4-
5161.212.61 (s)
698.76.21 (d, 2.0)
7164.2-
893.96.45 (d, 2.0)
9156.6-
10104.0-
1'121.0-
2'130.88.03 (d, 8.8)
3'115.26.88 (d, 8.8)
4'160.0-
5'115.26.88 (d, 8.8)
6'130.88.03 (d, 8.8)
Glucose Moiety
1''101.25.35 (d, 7.5)
2''82.13.45 (m)
3''76.53.20 (m)
4''70.03.10 (m)
5''75.83.15 (m)
6''60.63.55 (m), 3.70 (m)
Rhamnose Moiety
1'''100.84.40 (d, 1.5)
2'''70.43.50 (m)
3'''70.63.25 (m)
4'''71.83.18 (m)
5'''68.33.30 (m)
6'''17.80.95 (d, 6.0)

Note: Chemical shifts are referenced to the residual solvent signal of DMSO-d₆ at δH 2.50 and δC 39.52 ppm. Assignments are supported by COSY, HSQC, and HMBC correlations.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 500 MHz or higher is recommended for better resolution.

  • Spectral Width: 0-14 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

¹³C NMR Spectroscopy
  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 125 MHz (corresponding to a 500 MHz ¹H frequency).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

  • Processing: Apply a line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

2D COSY (Correlation Spectroscopy)
  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 0-14 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Temperature: 298 K.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate CH/CH₃ and CH₂ signals.

  • Spectral Width (F2 - ¹H): 0-14 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 16-32.

  • Relaxation Delay: 1.5 seconds.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Temperature: 298 K.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 0-14 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 32-64.

  • Relaxation Delay: 2.0 seconds.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8 Hz to observe 2- and 3-bond correlations.

  • Temperature: 298 K.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical workflow of the NMR experiments and the key correlations used to elucidate the structure of this compound.

Experimental_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR & DEPT CH_Correlations ¹H-¹³C One-Bond Correlations C13_NMR->CH_Correlations COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Correlations HMBC HMBC Long_Range_Correlations ²J, ³J H-C Correlations (Connectivity of Fragments) HMBC->Long_Range_Correlations Final_Structure Assemble Fragments & Confirm Structure Proton_Systems->Final_Structure CH_Correlations->Final_Structure Long_Range_Correlations->Final_Structure

NMR Experimental Workflow for Structure Elucidation.

Cell-based Assays for Sphaerobioside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaerobioside, also known as Genistein 7-O-rutinoside, is an isoflavone glycoside. Isoflavones, particularly their aglycone forms, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] In biological systems, glycosylated flavonoids are often hydrolyzed to their aglycone form, in this case, genistein, which is then able to exert its effects.[3] This document provides detailed protocols for a panel of cell-based assays to evaluate the bioactivity of this compound.

Disclaimer: Specific experimental data on this compound is limited in the current scientific literature. The following protocols and data are primarily based on studies conducted with its aglycone, genistein. The activity of this compound may differ, and it is recommended to include genistein as a positive control in the proposed assays.

Data Presentation: Quantitative Analysis of Genistein Activity

The following tables summarize the quantitative data for genistein from various cell-based assays. This data can serve as a benchmark for interpreting the results obtained with this compound.

Table 1: Anti-proliferative Activity of Genistein

Cell LineAssay TypeEndpointIC50 ValueReference
MCF-7 (Breast Cancer)MTT AssayCell Viability47.5 µM[4]
MDA-MB-231 (Breast Cancer)Cell Viability AssayCell ViabilityDose-dependent inhibition[4]
HCT 116 (Colon Cancer)Cell Proliferation AssayProliferation IndexConcentration-dependent decrease[5]
PC3 (Prostate Cancer)Cell Proliferation AssayProliferation IndexConcentration-dependent decrease[5]

Table 2: Anti-inflammatory Activity of Genistein

Cell LineStimulantAssayEndpointEffectReference
MacrophagesLPSGriess AssayNitric Oxide (NO) ProductionDose-dependent inhibition[6][7]
MacrophagesLPSWestern BlotiNOS Protein ExpressionInhibition[6]
MacrophagesLPSRT-PCRiNOS mRNA ExpressionInhibition[6]
Human Keratinocytes (HaCaT)TNF-α, LPSDihydroergotamine AssayReactive Oxygen Species (ROS)Reduction[3]

Table 3: Antioxidant Activity of Genistein

Assay TypeMethodEndpointResultReference
In vitroDPPH radical scavengingEC505 mg/mL (for biotransformed soy flour extract rich in genistein)[8]
Cell-based (C6 rat glioma)TBARSLipid Peroxidation90.5% inhibition[1]
Cell-based (MCF-7)Basal peroxide levelsPeroxide LevelsReduction[9]

Experimental Protocols

Anti-proliferative Activity: MTT Assay

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT 116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (and Genistein as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and genistein in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound (and Genistein as a control)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Plate reader (540 nm)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or genistein for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Griess_Assay_Workflow A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent A E->F G Add Griess Reagent B F->G H Measure Absorbance at 540nm G->H I Quantify Nitrite H->I NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates and leads to degradation NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription This compound This compound (via Genistein) This compound->IKK Cancer_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (via Genistein) This compound->RTK This compound->PI3K This compound->Akt

References

Application Notes and Protocols: Sphaerobioside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphaerobioside, also known as Spiraeoside, is a flavonoid glycoside that has garnered significant interest in the field of phytochemical analysis due to its potential therapeutic properties. It is a quercetin 4'-O-glucoside found in various plant species, including those from the Filipendula and Allium genera. As a pure analytical standard, this compound is essential for the accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices. These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound, as well as an overview of its known biological activities.

Physicochemical Properties

  • Systematic Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one

  • Molecular Formula: C21H20O12

  • Molecular Weight: 464.38 g/mol

  • Appearance: Typically a yellow, amorphous powder.

  • Solubility: Soluble in methanol and ethanol.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound from plant sources such as red onion skin (Allium cepa) or meadowsweet (Filipendula ulmaria).[1][2]

Materials:

  • Dried and powdered plant material

  • Ethanol (95%)

  • Methanol

  • Filter paper

  • Rotary evaporator

  • Ultrasonicator

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of 95% ethanol to the plant material.

  • Soncate the mixture for 30 minutes at room temperature.

  • Filter the extract through filter paper to remove solid plant debris.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Redissolve the dried extract in a minimal amount of methanol for further purification.

G

Isolation and Purification of this compound by Column Chromatography

This protocol describes the isolation of this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., chloroform:methanol gradient)

  • Thin-Layer Chromatography (TLC) plates

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform).

  • Pack the glass column with the prepared slurry.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

  • Collect fractions of the eluate.

  • Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots under a UV lamp. This compound should appear as a dark spot under short-wave UV (254 nm) and may fluoresce under long-wave UV (366 nm).

  • Pool the fractions containing pure this compound, as determined by TLC.

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

G

Quantification of this compound using UPLC-MS/MS

This protocol details a sensitive and rapid method for the quantification of this compound in biological matrices, such as mouse blood, and can be adapted for plant extracts.[3][4]

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions:

ParameterValue
Column HSS T3 Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Gradient elution
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 465.4 → 303.1
MRM Transition (Internal Standard) m/z 451.3 → 289.2

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.[3][4]

  • Sample Preparation (from plant extract): Dilute the redissolved crude extract (from the extraction protocol) with methanol to fall within the calibration curve range. Filter through a 0.22 µm syringe filter before injection.

  • Sample Preparation (from blood): To 100 µL of blood sample, add a known concentration of the internal standard and 900 µL of a protein precipitation solution (e.g., methanol:acetonitrile, 1:9 v/v).[4] Vortex and centrifuge. Collect the supernatant for analysis.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

G

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described UPLC-MS/MS method for this compound analysis in mouse blood.[3][4]

ParameterResult
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r) > 0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (RSD%) < 14.0%
Inter-day Precision (RSD%) < 14.0%
Accuracy 90.0% - 115.0%
Extraction Recovery > 63.0%
Matrix Effect 86% - 98%

Biological Activities and Signaling

This compound has been reported to exhibit several biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3]

Antitumor Activity:

Studies on HeLa cells have shown that this compound can inhibit cell growth and promote apoptosis.[2] The mechanism appears to involve the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade. Furthermore, this compound has been observed to inhibit the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the pro-apoptotic BH3-interacting domain-death agonist (BID).[2] It also inhibits the expression of the mu-2-related death-inducing gene, which is involved in death receptor-mediated apoptosis.[2]

G

Conclusion

This compound serves as a critical standard for the reliable phytochemical analysis of various plant materials and formulations. The protocols outlined in these application notes provide a framework for the extraction, isolation, and precise quantification of this compound. The information on its biological activities highlights its potential as a therapeutic agent, warranting further investigation into its mechanisms of action and signaling pathways. The use of a well-characterized this compound standard is paramount for ensuring the accuracy and reproducibility of such research.

References

Application Notes and Protocols for Sphaerobioside Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaerobioside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results in cell culture, biochemical assays, and other research applications. This document provides a detailed protocol for dissolving this compound and preparing stock solutions for experimental use. Due to the limited availability of specific solubility data for this compound, this protocol is based on the general properties of flavonoid glycosides. Researchers are strongly advised to perform small-scale preliminary tests to determine the optimal solvent and concentration for their specific experimental setup.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C27H30O14--INVALID-LINK--[1]
Molecular Weight 578.5 g/mol --INVALID-LINK--[1]
Appearance Typically a solid powderGeneral knowledge
Solubility No specific data available. Generally, flavonoid glycosides are soluble in water and alcohols, and often require organic solvents like DMSO for complete dissolution, especially at higher concentrations.General knowledge

Recommended Protocol for Dissolving this compound

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration for experiments.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Sterile, deionized water or phosphate-buffered saline (PBS) for dilutions

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Carefully weigh out 5.79 mg of this compound powder and transfer it to a sterile microcentrifuge tube. This weight is for a 1 mL stock solution; adjust the amount accordingly for different volumes.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid in dissolution.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a sterile environment.

  • Storage: Store the 10 mM this compound stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

To prepare working solutions, the DMSO stock solution should be serially diluted with the appropriate cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Preliminary Testing: Solubility and Cytotoxicity

Before proceeding with large-scale experiments, it is essential to perform the following preliminary tests:

  • Solubility Test: To confirm the solubility of this compound in your chosen solvent and at your desired stock concentration, visually inspect the solution for any precipitate. If precipitation occurs, consider adjusting the solvent or lowering the concentration.

  • Cytotoxicity Test: To determine the non-toxic concentration range of both this compound and the vehicle (DMSO), perform a dose-response experiment with your specific cell line. This will help establish the appropriate working concentrations for your experiments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for experimental use.

Dissolution_Protocol cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw Use in Experiment dilute Dilute in Media/Buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound stock and working solution preparation.

Potential Signaling Pathways

While the specific mechanism of action for this compound is not well-documented, flavonoids are known to modulate various signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Potential pathways that could be affected by this compound, based on the activities of other flavonoid glycosides, are depicted below.

Signaling_Pathways cluster_cellular_processes Potential Cellular Effects This compound This compound Inflammation Inflammation (e.g., NF-κB, MAPK) This compound->Inflammation Modulates Proliferation Cell Proliferation (e.g., PI3K/Akt, ERK) This compound->Proliferation Inhibits Apoptosis Apoptosis (e.g., Caspase activation) This compound->Apoptosis Induces

Caption: Potential signaling pathways modulated by this compound.

Disclaimer: This protocol provides general guidance. Researchers must validate and optimize the procedures for their specific experimental conditions. Always adhere to laboratory safety guidelines when handling chemical reagents.

References

Application Notes: In Vitro Anti-inflammatory Assays Using Sphaerobioside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. However, chronic or dysregulated inflammation contributes to various diseases. Key mediators in the inflammatory cascade include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Their production is often regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Sphaerobioside, a natural glycoside, is a compound of interest for its potential anti-inflammatory properties. This document provides detailed protocols for evaluating the anti-inflammatory effects of this compound in vitro by quantifying its impact on NO and cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling cascades are central to the transcriptional regulation of pro-inflammatory genes. Upon stimulation by agents like LPS, these pathways become activated, leading to the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like TNF-α and IL-6.[1][2] Investigating the effect of this compound on these pathways can elucidate its mechanism of action.

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates This compound This compound (Hypothesized Action) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) TAK1 TAK1 Receptor->TAK1 Activates MKKs MKKs (MEK) TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates & Translocates This compound This compound (Hypothesized Action) This compound->MAPKs Inhibits DNA DNA AP1->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription Stimulus LPS Stimulus->Receptor

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

A typical workflow for assessing the anti-inflammatory potential of this compound involves cell culture, stimulation with an inflammatory agent (LPS), treatment with the test compound, and subsequent measurement of inflammatory markers.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Seed RAW 264.7 Macrophages in 96-well plates B Incubate for 24 hours to allow cell adherence A->B C Pre-treat cells with various concentrations of this compound B->C D Incubate for 1-2 hours C->D E Stimulate cells with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect cell culture supernatant F->G J Perform Cell Viability Assay (MTT/Resazurin on remaining cells) F->J Parallel Plate or Remaining Cells H Perform Nitric Oxide (NO) Assay (Griess Assay) G->H I Perform Cytokine Assays (TNF-α, IL-6 ELISA) G->I

References

Application Note: Sphaerobioside Antioxidant Capacity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sphaerobioside is a flavonoid glycoside with the chemical formula C27H30O14[1]. Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which play a crucial role in preventing oxidative damage in biological systems.[2][3] The ability of compounds like this compound to scavenge free radicals is a key indicator of their potential therapeutic value in conditions associated with oxidative stress. This document provides detailed protocols for quantifying the antioxidant capacity of this compound using four common in vitro assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

General Mechanism of Antioxidant Action: Antioxidants donate an electron or a hydrogen atom to unstable free radicals, thereby neutralizing them and preventing them from causing cellular damage. This stabilizing action is the fundamental principle behind the majority of antioxidant capacity assays.

G cluster_0 Antioxidant Mechanism FreeRadical Free Radical (e.g., R•) (Unstable, Damaging) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Antioxidant Antioxidant (AH) (e.g., this compound) Antioxidant->StableMolecule H• donation StableRadical Stable Antioxidant Radical (A•) Antioxidant->StableRadical

Caption: General mechanism of a free radical being neutralized by an antioxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[4] DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[5] When an antioxidant is added, it donates a hydrogen atom to DPPH, reducing it to a stable, yellow-colored diphenylpicrylhydrazine molecule. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[4]

Experimental Workflow:

G prep_dpph Prepare DPPH working solution in methanol mix Mix this compound sample (or standard) with DPPH solution prep_dpph->mix prep_sample Prepare this compound serial dilutions (and standard, e.g., Ascorbic Acid) prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes at room temp) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Caption: Workflow diagram for the DPPH antioxidant assay.

Protocol:

  • Reagents and Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol or DMSO).

    • DPPH (2,2-diphenyl-1-picrylhydrazyl).

    • Methanol (analytical grade).

    • Positive control: Ascorbic acid or Trolox.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a 0.1 mM DPPH working solution by dissolving DPPH in methanol. Protect from light.

    • Prepare a series of dilutions of this compound from the stock solution. Prepare similar dilutions for the positive control.

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution (or standard).[6]

    • For the control well (A_control), add 100 µL of DPPH solution and 100 µL of the solvent (methanol).[6]

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9][10] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[8][11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic compounds.[8]

Experimental Workflow:

G prep_abts Generate ABTS•+ radical: Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM) incubate_abts Incubate in dark for 12-16 hours prep_abts->incubate_abts adjust_abts Dilute ABTS•+ solution with solvent to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->adjust_abts mix Mix this compound sample (or standard) with diluted ABTS•+ solution adjust_abts->mix prep_sample Prepare this compound serial dilutions (and standard, e.g., Trolox) prep_sample->mix incubate_final Incubate at room temperature (e.g., 6 minutes) mix->incubate_final measure Measure Absorbance at 734 nm incubate_final->measure calculate Calculate % Inhibition and Trolox Equivalents (TEAC) measure->calculate G cluster_prep Reagent Preparation prep_reagent_a Reagent A: 300 mM Acetate Buffer (pH 3.6) mix_frap Prepare fresh FRAP reagent: Mix A, B, and C in a 10:1:1 ratio prep_reagent_a->mix_frap prep_reagent_b Reagent B: 10 mM TPTZ in 40 mM HCl prep_reagent_b->mix_frap prep_reagent_c Reagent C: 20 mM FeCl3·6H2O prep_reagent_c->mix_frap warm_frap Warm FRAP reagent to 37°C mix_frap->warm_frap mix Add this compound sample (or standard) to FRAP reagent warm_frap->mix prep_sample Prepare this compound dilutions (and FeSO4 standard) prep_sample->mix incubate Incubate at 37°C (e.g., 4-20 minutes) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power (e.g., in µM Fe(II) equivalents) measure->calculate G prep_plate Pipette this compound dilutions, Trolox standards, and blanks into a black 96-well plate add_probe Add Fluorescein working solution to all wells prep_plate->add_probe incubate_1 Pre-incubate plate at 37°C (e.g., 30 minutes) add_probe->incubate_1 add_initiator Add AAPH (radical initiator) solution to all wells to start the reaction incubate_1->add_initiator measure Immediately begin kinetic reading: Measure fluorescence every 1-2 min for 60-90 min (Ex: 485 nm, Em: 520 nm) add_initiator->measure calculate Calculate Area Under the Curve (AUC) and determine Trolox Equivalents measure->calculate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sphaerobioside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for maximizing the extraction yield of Sphaerobioside from plant materials. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

This compound is a flavonoid glycoside. Its primary known plant sources are the seeds of Sphaerophysa salsula and Astragalus complanatus.

Q2: Which extraction methods are most effective for obtaining this compound?

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction for flavonoids.[1][2][3] These methods offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields.[1][2][3]

Q3: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for quantifying this compound. A validated HPLC protocol is essential for accurate measurement.

Q4: Are there any known biological activities of this compound?

While research on this compound is ongoing, related flavonoids have demonstrated various biological activities, including antioxidant and anti-inflammatory effects. These effects are often mediated through the modulation of cellular signaling pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low Extraction Yield

Low yields of this compound can be attributed to several factors. The following table summarizes key parameters and their impact on extraction efficiency, primarily based on studies of total flavonoid extraction from Astragalus species, a known source of related flavonoids.

Table 1: Parameters Influencing Flavonoid Extraction Yield

ParameterRecommended Range/ValueRationalePotential Issues if Not Optimized
Solvent Concentration 70-90% EthanolBalances polarity for effective dissolution of flavonoid glycosides.Too high or too low concentration can decrease solubility and yield.
Temperature 50-110°CIncreases solubility and diffusion rate.Temperatures above 110°C may lead to degradation of thermolabile compounds.
Extraction Time 25-55 minutesSufficient time for solvent penetration and compound dissolution.Shorter times may be incomplete; longer times can risk degradation and be inefficient.
Solvent-to-Material Ratio 23-25 mL/gEnsures adequate solvent contact with the plant material.Insufficient solvent leads to incomplete extraction; excess solvent is wasteful.
Ultrasonic Power (for UAE) 100 WEffective cell wall disruption to release intracellular contents.Power levels that are too high can degrade the target compounds.
Microwave Power (for MAE) Not specified for this compoundInfluences heating rate and extraction efficiency.Improper power can lead to localized overheating and degradation.
Plant Material Particle Size Fine powderIncreases surface area for solvent interaction.Larger particles reduce extraction efficiency due to limited solvent penetration.
Issue 2: Degradation of this compound During Extraction

This compound, like many flavonoids, can be sensitive to high temperatures and prolonged extraction times.

  • Troubleshooting Tip: If you suspect degradation, try lowering the extraction temperature and reducing the extraction time. For MAE, consider using a lower power setting. Monitor the extract for changes in color, which can sometimes indicate degradation.

Issue 3: Co-extraction of Impurities

The presence of impurities can interfere with downstream applications and quantification.

  • Troubleshooting Tip: Employing a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography, can effectively remove many common impurities.

Experimental Protocols

Below are detailed methodologies for key experimental procedures relevant to this compound extraction and analysis.

Microwave-Assisted Extraction (MAE) of Total Flavonoids from Radix Astragali

This protocol is adapted from a study on a related plant species and provides a strong starting point for optimizing this compound extraction.

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into a microwave extraction vessel.

    • Add the extraction solvent (e.g., 90% ethanol) at a specific solvent-to-material ratio (e.g., 25 mL/g).[1]

    • Secure the vessel in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 110°C[1]

      • Time: 25 minutes[1]

    • Initiate the extraction process.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid plant material.

    • The resulting filtrate contains the extracted flavonoids.

Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Astragalus membranaceus

This protocol offers an alternative advanced extraction method.

  • Sample Preparation: Prepare the plant material as a fine powder.

  • Extraction:

    • Combine the powdered plant material and the extraction solvent (e.g., 70% ethanol) in a beaker.

    • Place the beaker in an ultrasonic bath.

    • Set the extraction parameters:

      • Temperature: 50°C

      • Time: 55 minutes

      • Ultrasonic Power: 100 W

    • Begin sonication.

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A general protocol for the quantification of flavonoids is provided below. This should be validated specifically for this compound.

  • Standard Preparation: Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the plant extract with the mobile phase to a concentration within the calibration range. Filter the diluted extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, such as acetonitrile (A) and water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.

Signaling Pathways and Logical Relationships

The biological activities of flavonoids are often attributed to their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, related flavonoids are known to influence pathways involved in inflammation and oxidative stress, such as NF-κB, Nrf2, and MAPK.

General Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Analysis & Purification Start Plant Material (Sphaerophysa salsula or Astragalus complanatus) Drying Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Quantification Quantification (HPLC) Filtration->Quantification Purification Purification (Optional) Filtration->Purification Bioactivity Bioactivity Assays Quantification->Bioactivity Purification->Bioactivity

Caption: A typical workflow for this compound extraction and analysis.

Hypothesized Anti-inflammatory Signaling Pathway (NF-κB)

Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB pathway. The diagram below illustrates this general mechanism, which could be a potential target for this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation IkB IκB Degradation IKK->IkB NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Transcription Gene Transcription NFkB_active->Transcription This compound This compound This compound->IKK Inhibition Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Hypothesized Antioxidant Signaling Pathway (Nrf2)

Flavonoids can also enhance the cellular antioxidant response by activating the Nrf2 pathway. This is another potential mechanism of action for this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ARE ARE Binding Nrf2_free->ARE This compound This compound This compound->Keap1_Nrf2 Disruption Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

References

Sphaerobioside stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Sphaerobioside (also known as Spiraeoside or Quercetin 4′-O-glucoside). The following troubleshooting guides and FAQs address common issues related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Long-term storage: -80°C for up to 6 months.

  • Short-term storage: -20°C for up to 1 month.

It is crucial to store the compound in a tightly sealed container, protected from moisture and light.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO. It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and used promptly as they are not recommended for storage for more than one day.

Q3: Is this compound sensitive to light?

A3: Yes, this compound and its aglycone, quercetin, are known to be sensitive to light. Exposure to UVA and UVB light can induce degradation.[1][2] Therefore, it is critical to protect this compound solutions and solid material from light by using amber vials or by wrapping containers with aluminum foil during experiments and storage.

Q4: How does pH affect the stability of this compound?

A4: The stability of flavonoids like this compound is significantly influenced by pH. The aglycone, quercetin, shows increased degradation in alkaline conditions.[1][2][3] It is advisable to maintain solutions at a neutral or slightly acidic pH to minimize degradation. If experiments require alkaline conditions, solutions should be prepared immediately before use and handled quickly.

Q5: What is the thermal stability of this compound?

A5: this compound is susceptible to thermal degradation, especially at temperatures above 40°C. High temperatures, such as those used in roasting (180°C), can lead to the degradation of quercetin glycosides.[4] The primary thermal degradation pathway for quercetin glucosides is the cleavage of the glycosidic bond to yield the aglycone, quercetin.[4] For experiments involving heating, it is important to consider the potential for degradation and to use the lowest effective temperature for the shortest possible duration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light and moisture.
Instability in the experimental solvent.Prepare solutions fresh before each experiment, especially aqueous solutions. If using organic solvents, ensure they are of high purity and free of contaminants.
Appearance of unexpected peaks in chromatography (e.g., HPLC). Degradation of this compound during the experiment.This could be due to exposure to light, extreme pH, or high temperatures. Minimize exposure to these conditions. The primary degradation product is likely the aglycone, quercetin.[4] Other potential degradation products of quercetin include protocatechuic acid and phloroglucinol carboxylic acid.[3]
Contamination of the sample or solvent.Use high-purity solvents and clean equipment. Run a blank solvent injection to check for system contamination.
Difficulty dissolving this compound. Inappropriate solvent choice.This compound has limited solubility in water. Use organic solvents like DMSO, ethanol, or methanol for initial dissolution before diluting with aqueous buffers.

Stability Data Summary

While specific quantitative kinetic data for this compound is limited in publicly available literature, the stability of its aglycone, quercetin, provides valuable insights.

Condition Effect on Stability Key Degradation Products (of Quercetin) Reference
High Temperature (>40°C) Increased degradation. Deglycosylation is a primary pathway for glucosides.Quercetin (from this compound), Protocatechuic acid, Phloroglucinol carboxylic acid[3][4]
Alkaline pH Accelerated degradation, particularly oxidation.Benzofuranone derivatives, Protocatechuic acid, Phloroglucinol carboxylic acid[1][2][3]
Acidic pH Generally more stable than in alkaline conditions.-
Light (UVA/UVB) Induces photodegradation through oxidation.Oxidized adducts with solvent molecules.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV system

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Before and after each stress condition, analyze the samples by a validated stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 350 nm (near the λmax of this compound)

  • Injection Volume: 10 µL

Method Validation (according to ICH guidelines):

  • Specificity: Analyze stressed samples (from Protocol 1) to ensure the method can separate the main peak from any degradation products.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid Expose to stress base Alkaline Hydrolysis (0.1 M NaOH, RT, 24h) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation Expose to stress thermal Thermal Degradation (80°C, 48h) stock->thermal Expose to stress photo Photodegradation (UV light, 24h) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation: - % Degradation - Identify Degradants hplc->data

Caption: Forced degradation experimental workflow for this compound.

degradation_pathway This compound This compound (Quercetin 4'-O-glucoside) Quercetin Quercetin (Aglycone) This compound->Quercetin Deglycosylation (Heat) Degradation_Products Further Degradation Products (e.g., Protocatechuic acid, Phloroglucinol carboxylic acid) Quercetin->Degradation_Products Oxidation (Heat, Light, Alkaline pH)

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Sphaerobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Sphaerobioside (also known as Genistein 7-O-rutinoside).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring isoflavone glycoside. Like many flavonoid glycosides, it exhibits low solubility in water and aqueous buffers, which can significantly hinder its use in various in vitro and in vivo experimental settings. Poor solubility can lead to inaccurate and irreproducible results, limit achievable concentrations in bioassays, and pose challenges for formulation development.

Q2: What is the approximate aqueous solubility of this compound?

A2: Direct quantitative data for this compound's aqueous solubility is scarce. However, data for the closely related compound Genistin (Genistein 7-O-glucoside) indicates poor water solubility, in the range of 0.001 g/mL. Another similar compound, Genistein-7-O-α-d-glucopyranoside, has a reported water solubility of 358 µM. These values suggest that this compound's solubility in aqueous solutions is likely in the low micromolar range.

Q3: What are the common organic solvents used to dissolve this compound?

A3: this compound is more soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent, with the solubility of the similar compound Genistin being reported as high as 12.5 g/mL. Ethanol is another viable option, with a reported solubility of 0.2 g/mL for Genistin. Methanol can also be used. For cell culture experiments, it is crucial to use high-purity, sterile-filtered solvents and to keep the final concentration of the organic solvent in the culture medium as low as possible (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

II. Troubleshooting Guide: Preparing this compound Solutions

This section provides solutions to common problems encountered when preparing this compound solutions for experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
This compound does not dissolve in aqueous buffer. Inherent poor aqueous solubility.1. Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO. For a 10 mM stock, dissolve 5.78 mg of this compound (MW: 578.5 g/mol ) in 1 mL of DMSO. Serially dilute this stock solution in your aqueous experimental buffer to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1% v/v). 2. pH Adjustment: The solubility of some flavonoids can be influenced by pH. Investigate the effect of slightly acidic or basic conditions on this compound solubility, if compatible with your experimental design.
Precipitation occurs when adding the DMSO stock to the aqueous buffer. The compound is crashing out of solution due to the solvent shift.1. Increase the proportion of organic solvent: If your experiment allows, a slightly higher final co-solvent concentration might be necessary. However, always perform a vehicle control to account for any solvent effects. 2. Use a different co-solvent: Consider ethanol as an alternative to DMSO. 3. Employ solubility enhancement techniques: If co-solvents are not suitable or effective, explore the methods outlined in Section III.
Inconsistent results between experiments. - Incomplete dissolution of this compound. - Degradation of the compound in solution.1. Ensure complete dissolution: After preparing the stock solution, vortex thoroughly and visually inspect for any undissolved particles. Gentle warming (e.g., 37°C) may aid dissolution. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to minimize degradation. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Assess stability: If you suspect degradation, the stability of this compound in your specific experimental buffer and storage conditions can be assessed by techniques like HPLC.

III. Advanced Solubility Enhancement Strategies

For applications requiring higher concentrations of this compound in aqueous media, the following formulation strategies can be employed.

A. Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired final concentration of this compound.

  • Complexation:

    • Add the powdered this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • Alternatively, sonication can be used to accelerate complex formation.

  • Purification and Characterization (Optional but Recommended):

    • Filter the solution to remove any un-complexed this compound.

    • The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).

  • Quantification: Determine the concentration of this compound in the final solution using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

B. Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic and hydrophilic compounds, improving their solubility and bioavailability.

Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

  • Lipid Mixture Preparation:

    • Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Thin-Film Formation:

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

C. Nanoparticle Formulation

Encapsulating this compound into polymeric nanoparticles can enhance its aqueous dispersibility and stability.

Experimental Protocol: Preparation of this compound-Loaded Zein/Carboxymethyl Chitosan Nanoparticles

  • Stock Solution Preparation:

    • Prepare a stock solution of zein in 80% aqueous ethanol (e.g., 6 mg/mL).

    • Prepare a stock solution of this compound in 80% aqueous ethanol (e.g., 1.2 mg/mL).

    • Prepare an aqueous solution of carboxymethyl chitosan (CMCS) (e.g., 6 mg/mL).

  • Nanoparticle Formation:

    • Mix the zein and this compound stock solutions.

    • Add this mixture dropwise into the CMCS solution under constant stirring to form the nanoparticles via liquid-liquid phase separation.

  • Purification and Characterization:

    • The nanoparticle suspension can be purified by centrifugation and redispersion in water.

    • Characterize the nanoparticles for size, morphology (e.g., by transmission electron microscopy), and encapsulation efficiency.

D. Solid Dispersion

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often a polymer, to improve its dissolution rate and solubility.

Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Solution Preparation:

    • Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent (e.g., ethanol or methanol).

  • Solvent Evaporation:

    • Evaporate the solvent under vacuum, which will result in a solid mass.

  • Milling and Sieving:

    • Grind the solid mass into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • The solid dispersion can be characterized for its dissolution properties and the physical state of the drug (amorphous or crystalline) using techniques like DSC and X-ray diffraction (XRD).

IV. Signaling Pathways Modulated by this compound (Genistein)

This compound is a glycoside of genistein. In many biological systems, the glycoside is hydrolyzed to the active aglycone, genistein. Genistein is known to modulate several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound (Genistein) This compound->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth, and its inhibition by this compound (Genistein).

MAPK_ERK_Signaling Stimulus External Stimulus (e.g., Growth Factor) Ras Ras Stimulus->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates This compound This compound (Genistein) This compound->Raf Inhibits NFkB_Signaling InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB IκB Degradation GeneTranscription Gene Transcription (Inflammation, Survival) This compound This compound (Genistein) This compound->IKK Inhibits

Technical Support Center: Optimizing Cell Viability in Compound S Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Compound S in their experiments. The information is designed to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound S in cell viability assays?

A1: For a novel compound like Compound S, it is recommended to perform a dose-response experiment to determine the optimal concentration range. A common starting point is to use a wide range of concentrations, for example, from 0.1 µM to 100 µM, in a serial dilution. This will help in determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Q2: How can I improve the solubility of Compound S in my cell culture medium?

A2: Many natural products have poor solubility in aqueous solutions. To improve the solubility of Compound S, you can try the following:

  • Use a solvent: Dissolve Compound S in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) before diluting it in the cell culture medium. Ensure the final concentration of the solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication of the Compound S solution can help to break down aggregates and improve dissolution.

  • pH adjustment: Depending on the chemical properties of Compound S, adjusting the pH of the solution might enhance its solubility.

Q3: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A3: High variability can stem from several factors:

  • Uneven cell seeding: Ensure that cells are evenly distributed in the wells of the microplate. Gently swirl the plate after seeding to avoid cell clumping in the center.

  • Pipetting errors: Use calibrated pipettes and be consistent with your pipetting technique.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability. To minimize this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or leave them empty and not use them for experimental data.[1]

  • Incomplete dissolution of Compound S: Ensure that Compound S is fully dissolved before adding it to the cells.

Troubleshooting Guide

Issue 1: Unexpectedly high cell death at all concentrations of Compound S.

  • Question: My cells are showing high levels of mortality even at the lowest concentrations of Compound S. What could be wrong?

  • Answer:

    • Check for solvent toxicity: If you are using a solvent like DMSO, ensure the final concentration is not toxic to your cells. Run a solvent control (cells treated with the same concentration of solvent without Compound S) to verify.

    • Verify Compound S concentration: Double-check your calculations and dilutions to ensure you are using the intended concentrations.

    • Assess compound stability: Compound S might be unstable in the culture medium or under your experimental conditions.

    • Cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[2]

Issue 2: No significant effect on cell viability even at high concentrations of Compound S.

  • Question: I have treated my cells with high concentrations of Compound S, but I don't see any significant change in cell viability. Why is this happening?

  • Answer:

    • Compound inactivity: It is possible that Compound S is not cytotoxic to the specific cell line you are using under the tested conditions.

    • Poor compound uptake: Cells may not be taking up the compound efficiently.

    • Incorrect assay: The chosen cell viability assay may not be sensitive enough to detect the effects of Compound S. Consider using a different assay that measures a different cellular parameter (e.g., apoptosis, metabolic activity).

    • Incubation time: The incubation time might be too short for the compound to exert its effects. Try extending the treatment duration.

Experimental Protocols

Protocol: Determining the IC50 of Compound S using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound S on a specific cell line.

  • Cell Seeding:

    • Culture cells to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound S Treatment:

    • Prepare a stock solution of Compound S in DMSO.

    • Perform a serial dilution of Compound S in culture medium to obtain the desired treatment concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound S. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the Compound S concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Effect of Compound S on Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.200.0796
11.050.0684
100.630.0550.4
500.250.0320
1000.100.028

Mandatory Visualizations

Compound_S_Apoptosis_Pathway Compound S Compound S Bax Bax Compound S->Bax activates Bcl-2 Bcl-2 Compound S->Bcl-2 inhibits Cell Membrane Cell Membrane Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound S Dilution Compound S Dilution Cell Seeding->Compound S Dilution Cell Treatment Cell Treatment Compound S Dilution->Cell Treatment Viability Assay Viability Assay Cell Treatment->Viability Assay Data Collection Data Collection Viability Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

Technical Support Center: Sphaerobioside Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from sphaerobioside in their biochemical assays. While direct data on this compound is limited, this guide draws upon information regarding its constituent parts, genistein and rutin, and the broader class of flavonoid compounds to which it belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

This compound is a naturally occurring isoflavonoid glycoside. Its chemical structure consists of the isoflavone genistein bound to a rutinoside sugar moiety. Chemically, it is known as Genistein 7-O-rutinoside. Its molecular formula is C27H30O14 and it has a molecular weight of approximately 578.5 g/mol . Its CAS number is 14988-20-6.

Q2: Are there any known instances of this compound directly interfering with biochemical assays?

Currently, there is a lack of specific studies documenting the direct interference of this compound in biochemical assays. However, due to its chemical structure as a flavonoid glycoside, there is a potential for interference in certain types of assays.

Q3: What types of assays are most likely to be affected by compounds like this compound?

Assays that are susceptible to interference from reducing agents, colored compounds, or compounds that autofluoresce are most at risk. This includes common colorimetric protein quantification assays like the Bicinchoninic acid (BCA) and Lowry assays.[1][2] High-throughput screening (HTS) assays are also prone to false positives caused by compounds with certain structural motifs, often referred to as Pan-Assay Interference Compounds (PAINS).[3]

Q4: How can flavonoids, the class of compounds this compound belongs to, interfere with assays?

Flavonoids can interfere with biochemical assays through several mechanisms:

  • Redox Properties: Many flavonoids are potent antioxidants and can act as reducing agents. In assays that involve redox reactions, such as those using copper reduction, flavonoids can directly react with the assay reagents, leading to false-positive signals.[1][2]

  • Optical Interference: Colored flavonoids can absorb light at wavelengths used for absorbance-based measurements, leading to artificially high readings. Some flavonoids also exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

  • Protein Binding: Flavonoids can bind non-specifically to proteins, which may affect enzyme activity or the detection of protein-protein interactions.

  • Aggregation: At higher concentrations, some compounds can form aggregates that can sequester assay reagents or the target protein, leading to inhibition.

Q5: My preliminary screen shows this compound as a hit. What should I do next?

A primary hit from a high-throughput screen should be considered preliminary. It is crucial to perform secondary and counter-screening assays to confirm the activity and rule out assay interference. This involves testing the compound in orthogonal assays that have different detection methods and principles.

Troubleshooting Guide: this compound and Flavonoid Interference

This guide provides a systematic approach to identifying and mitigating potential interference from this compound and other flavonoids in your experiments.

Step 1: Initial Assessment of Potential Interference

Before starting your experiments, consider the nature of your assay and the properties of this compound.

  • Assay Principle: Is your assay based on redox chemistry (e.g., copper or iron reduction), absorbance, or fluorescence? If so, be aware of the potential for interference.

  • Compound Properties: this compound is a flavonoid. Flavonoids are known to have antioxidant properties and some are colored.

Step 2: Experimental Controls to Detect Interference

Incorporate the following controls into your experimental design:

  • Compound-Only Control: Run a control containing only this compound and the assay reagents (without the biological target). A signal in this control indicates direct interference with the assay components.

  • Vehicle Control: Use the same solvent (e.g., DMSO) used to dissolve this compound as a negative control.

  • Assay with an Unrelated Protein: If you suspect non-specific protein binding, perform the assay with an unrelated protein (e.g., Bovine Serum Albumin - BSA) to see if this compound still shows activity.

Step 3: Mitigating and Confirming Interference

If interference is suspected, the following steps can help to mitigate the issue and confirm the true activity of this compound.

  • Use Orthogonal Assays: Confirm your findings using an assay with a different detection principle. For example, if you see inhibition in a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Modify Assay Conditions:

    • Add Detergents: Including a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer can help to disrupt compound aggregates.

    • Change Reducing Agents: In enzymatic assays, if the interference is due to the compound's redox activity, consider using a different reducing agent that is less susceptible to interference.

  • Protein Precipitation to Remove Interfering Compounds: For protein quantification assays where flavonoids are known to interfere, precipitating the protein can remove the interfering compound.[1][2]

    • Protocol: A common method is acetone precipitation. Add 4 volumes of cold (-20°C) acetone to 1 volume of the protein sample. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the protein. The supernatant containing the interfering flavonoid can be discarded. The protein pellet can then be resolubilized in an appropriate buffer for quantification.

Quantitative Data on Flavonoid Interference

The following table summarizes the potential interference of flavonoids in common protein assays, highlighting the concentration-dependent nature of this effect.

Flavonoid ExampleAssay TypeProtein Concentration (µg/mL)Flavonoid Concentration (µM)Observed InterferenceReference
QuercetinBCA12510~390% overestimation[1]
QuercetinBCA50010~96% overestimation[1]
QuercetinBCA100010~60% overestimation[1]
Various FlavonoidsBCA & Lowry25 - 250> 5Significant overestimation (3-5 fold)[1][2]

Visual Guides

Experimental Workflow for Identifying Compound Interference

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_decision Decision A High-Throughput Screen B Dose-Response Curve A->B Identifies 'Hits' C Compound-Only Control (No Target) B->C Assess Activity D Orthogonal Assay (Different Detection Method) C->D Test for Direct Assay Interference G False Positive (Assay Interference) C->G Signal Detected E Counter-Screen (Unrelated Target) D->E Confirm with Alternative Method D->G No Activity F Confirmed Hit E->F No Interference & Confirmed Activity E->G Activity Observed signaling_pathway This compound This compound (Genistein) Receptor Cell Surface Receptor (e.g., EGFR) This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Target Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes

References

Technical Support Center: Sphaerobioside Extraction and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sphaerobioside. The information provided aims to help prevent its degradation during extraction and subsequent handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties. As a glycoside, it consists of a flavonoid aglycone linked to sugar moieties. This glycosidic bond can be susceptible to cleavage under various chemical conditions, leading to degradation of the parent compound. Additionally, the flavonoid structure itself can be prone to oxidation. Maintaining the integrity of this compound is crucial for accurate quantification and for preserving its biological activity in research and drug development.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors that can lead to the degradation of this compound during extraction are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. Most flavonoids are most stable in a slightly acidic pH range, typically between pH 4-6.

  • Temperature: High temperatures can accelerate both hydrolytic and oxidative degradation.[1] Prolonged exposure to heat should be avoided.

  • Light: Exposure to UV light can induce photodegradation of flavonoids.

  • Oxidizing Agents: The presence of oxygen and metal ions can promote the oxidation of the flavonoid structure.

  • Enzymes: Plant tissues may contain endogenous glycosidases that can cleave the sugar moieties from this compound upon cell lysis during extraction.[2][3]

Q3: Which solvents are recommended for extracting this compound?

This compound, being a polar flavonoid glycoside, is best extracted using polar solvents. Ethanol and methanol are commonly used for flavonoid extraction.[4] Aqueous mixtures of these alcohols (e.g., 70-80% ethanol) are often more efficient than the pure solvents. The choice of solvent may also depend on the specific extraction technique being employed.

Q4: How can I minimize enzymatic degradation of this compound during extraction?

To minimize enzymatic degradation, it is advisable to quickly process the plant material after harvesting. If fresh material is used, immediate extraction after homogenization is recommended. Alternatively, drying the plant material or flash-freezing it can help to deactivate endogenous enzymes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound in the extract. Incomplete extraction due to inappropriate solvent or method.Optimize the solvent system (e.g., vary the ethanol/water ratio). Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Degradation during extraction.Review the extraction parameters. Ensure the temperature is not excessively high and the pH is controlled. Protect the extraction mixture from light.
Presence of unexpected peaks in HPLC analysis, suggesting degradation products. Hydrolysis of the glycosidic bond.Maintain a slightly acidic pH (around 4-6) during extraction and storage. Avoid high temperatures.
Oxidation of the flavonoid structure.Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid to the extraction solvent. Store extracts under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent extraction yields between batches. Variability in plant material.Ensure consistent harvesting and storage conditions for the plant material (Sphaerophysa salsula).
Inconsistent extraction parameters.Standardize all extraction parameters, including solvent composition, temperature, time, and sample-to-solvent ratio.

Data on Flavonoid Stability

ConditionParameterEffect on Flavonoid Glycoside Stability
Temperature 50°CGenerally stable for short periods.
70°CModerate degradation may occur with prolonged exposure.
90°C and aboveSignificant and rapid degradation is likely.[1]
pH 2-3Increased risk of acid-catalyzed hydrolysis.
4-6Generally the range of maximum stability.
7-8Increased susceptibility to oxidation and some hydrolysis.
> 8Rapid degradation due to both hydrolysis and oxidation.
Light Ambient lightGradual degradation over time.
UV lightRapid degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to enhance the extraction efficiency at lower temperatures, thus minimizing thermal degradation.

  • Sample Preparation: Dry the plant material (Sphaerophysa salsula) at a low temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Storage: Store the dried extract in an airtight, amber-colored container at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE is a rapid extraction method that uses microwave energy to heat the solvent and sample, leading to shorter extraction times.

  • Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material in a microwave-safe extraction vessel.

    • Add 100 mL of 78% ethanol.

    • Seal the vessel and place it in a microwave extractor.

    • Set the microwave power to 560 W and the extraction time to 25 minutes.[5] The temperature should be monitored and controlled, not exceeding 60°C.

  • Filtration and Concentration: Follow the same procedure as described for UAE.

  • Storage: Store the dried extract as described for UAE.

Protocol 3: Quantification of this compound using HPLC-UV

This protocol provides a general method for the quantification of this compound, which can be optimized for specific equipment and standards.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10-20% A; 5-20 min, 20-40% A; 20-25 min, 40-10% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength for this compound, typically around 280 nm or 330 nm for flavonoids.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Logical Workflow for Preventing this compound Degradation

degradation_prevention_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis start Start: Plant Material (Sphaerophysa salsula) drying Drying (<50°C) or Flash-Freezing start->drying grinding Grinding to Fine Powder drying->grinding extraction_choice Select Extraction Method (UAE or MAE) grinding->extraction_choice parameters Control Parameters: - Temperature (<60°C) - pH (4-6) - Protect from Light extraction_choice->parameters solvent Use Polar Solvent (e.g., 70% Ethanol) extraction_choice->solvent filtration Filtration parameters->filtration solvent->filtration concentration Concentration (Rotary Evaporation <50°C) filtration->concentration storage Storage (-20°C, Airtight, Dark) concentration->storage analysis HPLC-UV Quantification storage->analysis degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Flavonoid Glycoside) aglycone Flavonoid Aglycone This compound->aglycone Glycosidic Bond Cleavage sugars Sugar Moieties This compound->sugars oxidized_products Oxidized Degradation Products This compound->oxidized_products Ring Fission, Polymerization hydrolysis_conditions Acidic or Alkaline pH High Temperature Enzymes (Glycosidases) hydrolysis_conditions->aglycone oxidation_conditions Oxygen Metal Ions Light oxidation_conditions->oxidized_products

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Sphaerobioside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Sphaerobioside and other flavonoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a flavonoid glycoside, a class of compounds known for their potential therapeutic properties. However, like many flavonoids, this compound's clinical utility can be limited by its low oral bioavailability. This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in its active form, potentially reducing its efficacy.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

Several factors can contribute to the low oral bioavailability of flavonoid glycosides like this compound:

  • Low Aqueous Solubility: this compound may have poor solubility in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Enzymatic Metabolism: The glycosidic bond in this compound can be hydrolyzed by intestinal enzymes, particularly those from the gut microbiota, releasing its aglycone (the non-sugar part). While the aglycone may be the active form, it can be rapidly metabolized further.

  • First-Pass Metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized by enzymes before reaching the systemic circulation.

  • Efflux by Transporters: Cellular transporters like P-glycoprotein in the intestinal wall can actively pump this compound or its metabolites back into the intestinal lumen, limiting its net absorption.

  • Physicochemical Properties: Factors like molecular size and lipophilicity also influence its ability to permeate the intestinal membrane.

Q3: How does the sugar moiety of this compound affect its absorption?

The type of sugar attached to the flavonoid aglycone plays a critical role in its absorption. Studies on quercetin glycosides, which are structurally related to this compound, have shown that glucosides (containing a glucose sugar) are generally better absorbed than rhamnosides (containing a rhamnose sugar).[1][2] This is because specific transporters in the small intestine can facilitate the uptake of glucosides.

Q4: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation and delivery strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[3][4] Common nanoformulations include:

    • Nanocrystals: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.

    • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the this compound molecule, forming an inclusion complex with enhanced aqueous solubility.

  • Use of Permeation Enhancers: Co-administration with substances that can transiently increase the permeability of the intestinal epithelium.

Q5: What is the role of the gut microbiome in the metabolism of this compound?

The gut microbiota possesses a vast array of enzymes that can metabolize xenobiotics (foreign compounds) like this compound.[5][6][7][8][9] Bacterial enzymes, such as β-glucosidases, can cleave the glycosidic bond of this compound, releasing its aglycone. This biotransformation can significantly impact the compound's subsequent absorption and metabolic fate.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound. 1. Particle Size Reduction: Consider micronization or nanomilling of the this compound powder.[3][10] 2. Formulation Approaches: Develop a formulation to enhance solubility, such as a solid dispersion, a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS), or a nanoformulation.[4] 3. pH Adjustment: Investigate the pH-solubility profile of this compound and consider using buffering agents in the formulation if applicable.
Rapid metabolism in the gut or liver. 1. Co-administration with Enzyme Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to assess the impact of first-pass metabolism. 2. Formulation to Bypass First-Pass Metabolism: For mechanistic studies, consider alternative routes of administration if feasible (e.g., intravenous) to determine absolute bioavailability. For oral delivery, some formulations can promote lymphatic uptake, partially bypassing the liver.
Efflux by P-glycoprotein (P-gp) transporters. 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to determine if this compound is a substrate of P-gp.[11] 2. Co-administration with P-gp Inhibitors: In animal studies, co-administer with a known P-gp inhibitor (e.g., verapamil) to investigate the role of efflux on its absorption.
Degradation in the gastrointestinal tract. 1. Stability Studies: Assess the stability of this compound at different pH values mimicking the stomach and intestinal environments. 2. Enteric Coating: If instability in the stomach is an issue, consider an enteric-coated formulation to protect the compound until it reaches the small intestine.
Issue 2: Inconsistent Results in Caco-2 Cell Permeability Assays
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the assay buffer. 1. Use of Co-solvents: Include a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) in the transport buffer. Ensure the final concentration does not affect cell monolayer integrity. 2. Preparation of a Nanosuspension: Use a nanosuspension of this compound to increase its dissolution rate in the buffer.
Low permeability and high efflux. 1. Bidirectional Transport Study: Perform the permeability assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of P-gp Inhibitors: Conduct the assay in the presence of a P-gp inhibitor to confirm if efflux is mediated by this transporter.
Variable cell monolayer integrity. 1. Monitor Transepithelial Electrical Resistance (TEER): Measure TEER before and after the experiment to ensure the integrity of the cell monolayer. Discard data from wells with a significant drop in TEER.[11] 2. Lucifer Yellow Co-administration: Include a fluorescent marker like Lucifer Yellow, which has low permeability, to assess monolayer integrity. High transport of Lucifer Yellow indicates compromised junctions.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Formulations in vivo (Template)

Researchers should use this template to record and compare their experimental data.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)100 (Reference)
This compound Nanoformulation
This compound Solid Dispersion
...
Table 2: Relative Bioavailability of Quercetin from Different Glycosides in Rats

This table illustrates the impact of the sugar moiety on the bioavailability of a related flavonoid, quercetin. A similar relationship may exist for this compound.

Compound Administered Relative Bioavailability of Quercetin (%)
Quercetin Aglycone100
Quercetin-3-Glucoside~284
Rutin (Quercetin-3-Rutinoside)~26
Quercetin-3-RhamnosideUndetectable

(Data adapted from studies on quercetin glycosides in rats.[1])

Experimental Protocols

Note: These are generalized protocols and must be optimized for this compound based on its specific physicochemical properties.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., ethanol). Heat the mixture to 5-10 °C above the melting point of the lipid.

    • Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization for several cycles at a temperature above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[11]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the this compound test solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of drug appearance in the receiver chamber.

      • A: The surface area of the filter membrane.

      • C0: The initial concentration of the drug in the donor chamber.

Visualizations

Oral_Bioavailability_Factors cluster_formulation Drug Formulation cluster_gi_tract Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation Solubility Solubility & Dissolution Permeability Membrane Permeability Solubility->Permeability Absorption ParticleSize Particle Size ParticleSize->Solubility Excipients Excipients Excipients->Solubility FirstPass First-Pass Metabolism Permeability->FirstPass Portal Vein GIT_Metabolism Gut Microbiota & Enzymatic Degradation GIT_Metabolism->Permeability Metabolite Absorption Efflux Efflux Transporters (P-gp) Efflux->Permeability Reduces Absorption Bioavailability Bioavailable this compound FirstPass->Bioavailability Enters Circulation

Caption: Factors influencing the oral bioavailability of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Formulation Develop Enhanced Formulations (e.g., Nanoformulation, Solid Dispersion) Characterization Physicochemical Characterization (Size, Solubility, etc.) Formulation->Characterization Dissolution In Vitro Dissolution Studies Characterization->Dissolution Caco2 Caco-2 Permeability Assay Characterization->Caco2 Animal_Study Pharmacokinetic Study in Rats Dissolution->Animal_Study Caco2->Animal_Study Analysis LC-MS/MS Analysis of Plasma Samples Animal_Study->Analysis PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analysis->PK_Parameters Compare Compare Bioavailability of Formulations PK_Parameters->Compare

Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.

Metabolic_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Portal Vein -> Liver This compound This compound (Glycoside) Aglycone Aglycone This compound->Aglycone Gut Microbiota (β-glucosidase) Absorbed_Aglycone Absorbed Aglycone Aglycone->Absorbed_Aglycone Passive/Active Transport Conjugated_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Absorbed_Aglycone->Conjugated_Metabolites UGTs, SULTs Pgp P-gp Efflux Absorbed_Aglycone->Pgp To_Liver To Liver for Further Metabolism Conjugated_Metabolites->To_Liver Pgp->Aglycone Efflux

Caption: General metabolic pathway of a flavonoid glycoside in the intestine.

References

Navigating Sphaerobioside Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of Sphaerobioside, inconsistencies in experimental outcomes can present a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies of this promising iridoid glycoside.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the anti-inflammatory effects of this compound in our nitric oxide (NO) production assay. What are the potential causes?

A1: Variability in NO inhibition assays can stem from several factors. Firstly, ensure consistent cell health and density of your RAW 264.7 macrophages. Secondly, the purity and stability of your this compound stock solution are critical. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. Finally, inconsistencies in the concentration or source of lipopolysaccharide (LPS) used for stimulation can lead to variable results.

Q2: Our neuroprotection assays with this compound against glutamate-induced toxicity in HT22 cells show a narrow therapeutic window, with toxicity at higher concentrations. Is this expected?

A2: Yes, it is common for natural compounds to exhibit a biphasic dose-response, where protective effects at lower concentrations can be followed by toxicity at higher concentrations. To address this, perform a detailed dose-response curve to identify the optimal neuroprotective concentration range of this compound. Ensure that the final DMSO concentration in your cell culture medium remains non-toxic (typically below 0.5%).

Q3: We are struggling to see a consistent inhibitory effect of this compound on the NF-κB signaling pathway in our Western blot analysis. What could be wrong?

A3: Inconsistent results in Western blots for NF-κB activation can be due to several factors. Timing is crucial; ensure you are lysing the cells at the optimal time point after LPS stimulation to observe peak phosphorylation of p65 and IκBα. Antibody quality is another key factor; use validated antibodies for both the phosphorylated and total forms of your target proteins. Additionally, ensure complete protein transfer to the membrane and consistent loading between samples.

Q4: What is the best way to prepare and store this compound for cell culture experiments?

A4: this compound, like many iridoid glycosides, is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration immediately before adding to the cells.

Troubleshooting Guides

Inconsistent Anti-inflammatory Activity (Nitric Oxide Assay)
Observed Issue Potential Cause Troubleshooting Step
High variability in IC50 values between experiments. 1. Inconsistent cell passage number or confluency.2. Degradation of this compound stock solution.3. Variation in LPS potency.1. Use RAW 264.7 cells within a consistent passage number range and seed at a uniform density.2. Prepare fresh this compound stock in DMSO and aliquot for single use.3. Use a single lot of LPS and validate its activity.
No significant inhibition of NO production. 1. This compound concentration is too low.2. Assay performed at a suboptimal time point.3. Issues with the Griess reagent.1. Perform a dose-response experiment with a wider concentration range.2. Optimize the incubation time with this compound and LPS (typically 24 hours).3. Ensure the Griess reagent components are fresh and properly mixed.
Cell toxicity observed at expected therapeutic concentrations. 1. High final DMSO concentration.2. Contamination of this compound sample.1. Ensure the final DMSO concentration in the well is below 0.5%.2. Verify the purity of your this compound sample.
Variable Neuroprotective Effects (Glutamate-Induced Cytotoxicity Assay)
Observed Issue Potential Cause Troubleshooting Step
Inconsistent cell viability results. 1. Uneven cell seeding.2. Variability in glutamate concentration or activity.3. This compound precipitation in media.1. Ensure a single-cell suspension and uniform seeding of HT22 cells.2. Prepare fresh glutamate solutions for each experiment.3. Visually inspect the culture medium for any signs of precipitation after adding this compound.
This compound shows no protective effect. 1. Suboptimal pre-treatment time.2. Concentration of this compound is outside the therapeutic window.1. Optimize the pre-incubation time with this compound before adding glutamate (typically 1-2 hours).2. Test a broader range of this compound concentrations.
High background cell death in control wells. 1. Poor cell health.2. Serum starvation stress.1. Ensure HT22 cells are healthy and in the logarithmic growth phase.2. If using serum-free media, ensure it is appropriate for the assay duration.

Experimental Protocols

Protocol 1: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the vehicle control) and incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Cytotoxicity in HT22 Cells
  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours.

  • Induction of Cytotoxicity: Add glutamate (5 mM final concentration) to the wells (except for the vehicle control) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm. Express cell viability as a percentage relative to the untreated control cells.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation
  • Cell Culture and Treatment: Seed RAW 264.7 or BV-2 cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with this compound at the desired concentration for 1 hour, followed by stimulation with LPS (1 µg/mL) for a predetermined optimal time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Visualizing Experimental Logic and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock (in DMSO) pretreat Pre-treatment with This compound stock->pretreat cells Cell Culture (RAW 264.7 or HT22) cells->pretreat stimulate Stimulation (LPS or Glutamate) pretreat->stimulate no_assay Nitric Oxide Assay stimulate->no_assay mtt_assay MTT Assay (Cell Viability) stimulate->mtt_assay wb_assay Western Blot stimulate->wb_assay ic50 IC50 Calculation no_assay->ic50 viability Cell Viability (%) mtt_assay->viability protein_exp Protein Expression Quantification wb_assay->protein_exp

Caption: General experimental workflow for evaluating this compound.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapkkk MAPKKK tlr4->mapkkk ikba p-IκBα ikk->ikba nfkb p-p65 ikba->nfkb releases nucleus_nfkb Nuclear Translocation nfkb->nucleus_nfkb gene_exp_nfkb Pro-inflammatory Gene Expression nucleus_nfkb->gene_exp_nfkb sphaero_nfkb This compound sphaero_nfkb->ikk inhibits mapkk MAPKK mapkkk->mapkk erk p-ERK mapkk->erk jnk p-JNK mapkk->jnk p38 p-p38 mapkk->p38 ap1 AP-1 erk->ap1 jnk->ap1 p38->ap1 gene_exp_mapk Inflammatory & Apoptotic Gene Expression ap1->gene_exp_mapk sphaero_mapk This compound sphaero_mapk->mapkk inhibits

Caption: this compound's potential inhibitory action on NF-κB and MAPK pathways.

Calibration curve issues in Sphaerobioside quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sphaerobioside quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound, with a particular focus on calibration curve issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of this compound, presented in a question-and-answer format.

Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

A1: A non-linear calibration curve is a common issue in quantitative analysis. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Detector Saturation At high concentrations, the detector (e.g., UV or MS detector) may become saturated, leading to a plateau in the signal response.1. Dilute your higher concentration standards to fall within the linear range of the detector. 2. Check the detector's linear dynamic range in the instrument specifications.
Matrix Effects Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to a non-linear response.[1][2] This is a significant challenge in bioanalysis.[1][2]1. Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. 2. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for matrix effects. 3. Optimize chromatographic conditions to separate this compound from interfering compounds.
Analyte Degradation This compound, as a flavonoid glycoside, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure) during sample preparation or analysis. This can lead to lower than expected responses at certain concentrations.1. Conduct forced degradation studies (see Experimental Protocols section) to understand the stability of this compound under various stress conditions. 2. Ensure that sample preparation and storage conditions are optimized to minimize degradation. This may include using light-protected vials, controlling temperature, and adjusting the pH of solutions.
Inappropriate Calibration Model A linear regression model may not be appropriate for the entire concentration range.1. Consider using a quadratic (second-order polynomial) regression if the non-linearity is predictable and reproducible. 2. Narrow the calibration range to a portion that exhibits linearity.

Q2: I'm observing high variability and poor reproducibility in my this compound calibration standards. What should I investigate?

A2: High variability in calibration standards can significantly impact the accuracy and precision of your quantitative results.

Troubleshooting High Variability in Calibration Standards:

Area to Investigate Specific Checks and Solutions
Standard Preparation 1. Pipetting Errors: Ensure pipettes are properly calibrated and use correct pipetting techniques. 2. Solvent Evaporation: Keep standard solutions capped and at appropriate temperatures to prevent solvent evaporation, which would concentrate the analyte. 3. Stock Solution Integrity: Verify the accuracy of the initial stock solution concentration. If possible, use a certified reference material. Prepare fresh stock solutions regularly.
Sample Processing 1. Inconsistent Extraction Recovery: If standards are prepared in a biological matrix, ensure the extraction procedure is consistent across all samples. Use of an internal standard is highly recommended to correct for variations in recovery. 2. Matrix Variability: Biological matrices can vary between lots or individuals, leading to inconsistent matrix effects.[2] Evaluate matrix effects across different lots of the biological matrix.
Instrumentation 1. Injector Performance: Check the autosampler for precision and carryover. A dirty injector port or syringe can lead to inconsistent injection volumes. 2. LC System Stability: Ensure the HPLC/UPLC system provides a stable flow rate and gradient composition. Fluctuations can cause shifts in retention time and peak area. 3. MS Source Stability: A dirty or unstable ion source can cause erratic signal response. Perform routine source cleaning and maintenance.

Q3: My this compound peak shows significant tailing or fronting in the chromatogram. How does this affect my calibration curve and how can I resolve it?

A3: Poor peak shape can lead to inaccurate peak integration and, consequently, a flawed calibration curve.

Addressing Poor Peak Shape:

| Peak Shape Issue | Potential Causes | Solutions | | :--- | :--- | | Peak Tailing | 1. Secondary Interactions: Silanol groups on the surface of the C18 column can interact with polar functional groups on this compound. 2. Column Overload: Injecting too much analyte can saturate the stationary phase. 3. Column Degradation: A void at the head of the column or contamination can cause peak tailing. | 1. Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. 2. Employ an end-capped column or a column with a different stationary phase. 3. Reduce the injection volume or the concentration of the sample. 4. Reverse the column and flush with a strong solvent. If the problem persists, replace the column. | | Peak Fronting | 1. Column Overload: Similar to tailing, injecting an excessive amount of sample can lead to fronting. 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning of the injection. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting this compound quantification.

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation products and establish stable analytical conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

  • Sample Analysis: Analyze the stressed samples by HPLC-UV or LC-MS/MS alongside a non-stressed control sample.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.

Protocol 2: UPLC-Q-TOF/MS Method for the Analysis of Flavonoids in Ceiba speciosa

Objective: To provide a general analytical method for the separation and identification of flavonoids, including this compound, from a plant matrix. This method can be adapted for quantitative purposes.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-20 min: 30-60% B

    • 20-25 min: 60-95% B

    • 25-28 min: 95% B

    • 28-30 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo G2-S Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 2.5 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis: Data-dependent acquisition (DDA) with a collision energy ramp for fragmentation.

Visualizations

Signaling Pathway

Extracts from Ceiba speciosa, a source of this compound, have demonstrated anti-inflammatory properties. This is partly attributed to the inhibition of pro-inflammatory cytokines such as TNF-α. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, and the potential point of inhibition by flavonoids from Ceiba speciosa.

G Potential Anti-inflammatory Mechanism of Ceiba speciosa Flavonoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF-kB IκB-NF-κB (Inactive) NF-kB NF-κB NF-kB_active NF-κB (Active) NF-kB->NF-kB_active Translocates IkB_NF-kB->NF-kB IκB Degradation Ceiba_flavonoids Ceiba speciosa Flavonoids (e.g., this compound) Ceiba_flavonoids->IKK_complex Inhibits? Inflammatory_genes Inflammatory Gene Transcription NF-kB_active->Inflammatory_genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway by flavonoids from Ceiba speciosa.

Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting calibration curve issues in this compound quantification.

G Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Fails Acceptance Criteria check_linearity Assess Linearity (r²) start->check_linearity check_reproducibility Assess Reproducibility (%RSD) start->check_reproducibility investigate_nonlinearity Investigate Non-Linearity check_linearity->investigate_nonlinearity r² < 0.99 end Calibration Curve Passes check_linearity->end r² ≥ 0.99 investigate_variability Investigate High Variability check_reproducibility->investigate_variability %RSD > 15% check_reproducibility->end %RSD ≤ 15% check_detector Check for Detector Saturation investigate_nonlinearity->check_detector check_matrix Evaluate Matrix Effects investigate_nonlinearity->check_matrix check_stability Assess Analyte Stability investigate_nonlinearity->check_stability check_standards Verify Standard Preparation investigate_variability->check_standards check_system Check Instrument Performance (Injector, Pump, Source) investigate_variability->check_system optimize_method Optimize Sample Prep & Chromatography check_detector->optimize_method check_matrix->optimize_method check_stability->optimize_method reprepare Re-prepare Standards check_standards->reprepare reinject Re-inject Standards check_system->reinject reinject->check_system Issue Persists reinject->end Issue Resolved reprepare->check_standards Issue Persists reprepare->end Issue Resolved optimize_method->end

Caption: A logical workflow for troubleshooting common calibration curve problems.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Sphaerobioside and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutic agents. Among the myriad of phytochemicals, flavonoids stand out for their significant free-radical scavenging capabilities. This guide provides a detailed comparison of the antioxidant activities of two such flavonoids: sphaerobioside and the widely studied quercetin. While extensive data is available for quercetin, this comparison highlights the current state of research on this compound and underscores the need for further investigation into its antioxidant potential.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In contrast, quercetin has been extensively studied, and its potent antioxidant activity is well-documented. The following table summarizes representative IC50 values for quercetin from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundAssayIC50 Value
QuercetinDPPH0.74 µg/mL[1] - 19.17 µg/mL[1]
QuercetinABTS48.0 ± 4.4 µM[2]

Mechanistic Insights: Modulation of Signaling Pathways

Beyond direct radical scavenging, the antioxidant effects of phytochemicals are often mediated through their interaction with cellular signaling pathways that regulate the endogenous antioxidant response.

This compound:

To date, specific studies detailing the interaction of this compound with key antioxidant signaling pathways, such as the Keap1-Nrf2 pathway, have not been identified in the reviewed literature. Further research is required to elucidate the molecular mechanisms underlying the potential antioxidant effects of this compound.

Quercetin:

Quercetin is a well-established modulator of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4][5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like quercetin, Keap1 is modified, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[7] This leads to the increased synthesis of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's defense against oxidative damage.[3][4]

Experimental Protocols

The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: A specific volume of the test compound (this compound or quercetin at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of scavenging activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity.

Protocol:

  • Generation of ABTS radical cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical.

  • Preparation of working solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (typically around 734 nm).

  • Reaction mixture: A small volume of the test compound (this compound or quercetin at various concentrations) is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance measurement: The absorbance is measured with a spectrophotometer at the determined wavelength.

  • Calculation of scavenging activity: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate the experimental workflow of a typical radical scavenging assay and the Keap1-Nrf2 signaling pathway modulated by quercetin.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis antioxidant Antioxidant Solution (this compound or Quercetin) mix Mix & Incubate antioxidant->mix radical Free Radical Solution (DPPH or ABTS•+) radical->mix spectro Spectrophotometric Measurement mix->spectro calc Calculate % Inhibition spectro->calc ic50 Determine IC50 calc->ic50

Experimental workflow for antioxidant activity assays.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of

Quercetin's modulation of the Keap1-Nrf2 signaling pathway.

Conclusion

Quercetin stands as a benchmark flavonoid with well-characterized, potent antioxidant activity, both through direct radical scavenging and through the upregulation of endogenous antioxidant defenses via the Keap1-Nrf2 pathway. In contrast, while this compound is structurally a flavonoid and is expected to possess antioxidant properties, there is a conspicuous absence of quantitative data in the current scientific literature to substantiate this. This guide underscores the necessity for further in vitro and in vivo studies to determine the IC50 values of this compound in standard antioxidant assays and to investigate its effects on cellular signaling pathways. Such research will be pivotal in ascertaining the comparative antioxidant efficacy of this compound and its potential as a novel therapeutic agent in oxidative stress-related conditions.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Sphaerobioside and Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural compounds with therapeutic potential, flavonoids and their glycosides have garnered significant attention for their anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory effects of sphaerobioside, a compound associated with Sphaeranthus indicus, and other prominent flavonoid glycosides. It is important to note that while "this compound" is mentioned in the context of this plant, the primary and well-documented anti-inflammatory agent isolated from Sphaeranthus indicus is 7-hydroxyfrullanolide, a sesquiterpene lactone. Due to the limited specific data on a flavonoid glycoside named this compound, this guide will focus on the anti-inflammatory properties of the active constituent of Sphaeranthus indicus, 7-hydroxyfrullanolide, in comparison to established anti-inflammatory flavonoid glycosides such as rutin, hesperidin, and naringin.

This comprehensive analysis is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of 7-hydroxyfrullanolide and other selected flavonoid glycosides. The data is compiled from various studies and presented to highlight the comparative efficacy in inhibiting key inflammatory mediators.

Table 1: Inhibition of Pro-Inflammatory Cytokines

CompoundCell LineStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βCitation
7-Hydroxyfrullanolide Human PBMCsLPS1 µg/mLSignificant, dose-dependentSignificant, dose-dependentSignificant, dose-dependent[1]
Rutin Human NeutrophilsPMA25 µMSignificantly decreased--
Hesperidin Mice (in vivo)LPS200 mg/kgDownregulated expressionDownregulated expressionDownregulated expression[2]
Naringin RAW 264.7 MacrophagesLPSNot specifiedInhibited productionInhibited productionInhibited production[3]
Kaempferol-7-O-β-D-glucoside RAW 264.7 MacrophagesLPSNot specifiedPotently inhibitedPotently inhibitedPotently inhibited

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 Value (µM)Citation
Rutin RAW 264.7 MacrophagesLPSSimilar to Rutin Glycoside
Rutin Glycoside RAW 264.7 MacrophagesLPSSimilar to Rutin
Kaempferol-7-O-β-D-glucoside RAW 264.7 MacrophagesLPSPotent inhibition

Detailed Experimental Methodologies

To ensure reproducibility and a clear understanding of the presented data, this section details the experimental protocols for key assays used to evaluate anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., 7-hydroxyfrullanolide, rutin, hesperidin, naringin) for a specific period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production is a key indicator of anti-inflammatory activity.

  • Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Cells are seeded in 96-well plates and treated as described above.

    • After 24 hours of incubation, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Cell culture supernatants are collected after treatment and stimulation.

    • Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

    • The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to investigate the effect of the compounds on key proteins in inflammatory signaling pathways, such as NF-κB.

  • Protocol:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays cluster_results Data Analysis cell_culture RAW 264.7 or PBMCs seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with Compound (e.g., 7-HF, Rutin) seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay western_blot Western Blot (NF-κB pathway) stimulation->western_blot data_analysis Analyze Inhibition of NO, Cytokines, and Signaling Proteins no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα (Degradation) IkB->IkB_p p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocates to IkB_p->p65_p50 releases flavonoids Flavonoid Glycosides / 7-Hydroxyfrullanolide flavonoids->IKK inhibits DNA DNA Binding p65_p50_nuc->DNA cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->cytokines transcription of

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Validating the Anticancer Effects of Doxorubicin in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Doxorubicin across various cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is known for its potent cytotoxic effects.[1][2] This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and comparative efficacy.

Data Presentation: Comparative Efficacy of Doxorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Doxorubicin in various cancer cell lines as reported in different studies. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions such as cell density, treatment duration, and assay methods.[3]

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MCF-7 Breast Cancer2.50 ± 1.7624 h[3]
AMJ13 Breast Cancer~40.8 (223.6 µg/ml)72 h[4]
HepG2 Hepatocellular Carcinoma12.18 ± 1.8924 h[3]
Huh7 Hepatocellular Carcinoma> 2024 h[3]
UMUC-3 Bladder Cancer5.15 ± 1.1724 h[3]
VMCUB-1 Bladder Cancer> 2024 h[3]
TCCSUP Bladder Cancer12.55 ± 1.4724 h[3]
BFTC-905 Bladder Cancer2.26 ± 0.2924 h[3]
A549 Lung Cancer> 2024 h[3]
HeLa Cervical Cancer2.92 ± 0.5724 h[3]
M21 Skin Melanoma2.77 ± 0.2024 h[3]
PC3 Prostate Cancer8.0048 h[5]
LNCaP Prostate Cancer0.2548 h[5]

Note: The sensitivity to Doxorubicin varies significantly across different cancer cell lines. For instance, BFTC-905, MCF-7, and M21 cell lines are relatively sensitive, while Huh7, VMCUB-1, and A549 show resistance.[3]

Mechanism of Action: Doxorubicin-Induced Apoptosis

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage and generating reactive oxygen species (ROS), which ultimately lead to apoptosis (programmed cell death).[1][2][6]

Signaling Pathway of Doxorubicin-Induced Apoptosis

Doxorubicin_Pathway cluster_cell Cellular Environment Dox Doxorubicin Cell Cancer Cell DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage.[1][2] It also generates ROS, which further contributes to DNA damage and oxidative stress.[1][6] This damage activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[7] Bax promotes the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, culminating in the execution of apoptosis.[1]

Experimental Protocols

To validate the anticancer effects of Doxorubicin and compare it with other compounds, a series of in vitro assays are essential. The following is a typical workflow.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Seeding (e.g., 96-well plate) Start->Cell_Culture Treatment Drug Treatment (Doxorubicin & Alternatives) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Protein Protein Expression Analysis (Western Blot) Incubation->Protein Data_Analysis Data Analysis (IC50, Apoptosis Rate, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Quantification of Rutin: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Rutin, a prominent flavonoid glycoside known for its significant antioxidant and pharmacological properties. Due to the initial query for "Sphaerobioside" not yielding specific results, Rutin has been selected as a representative glycoside to illustrate the cross-validation of quantification methods. The methodologies discussed—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—are critically evaluated to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Quantitative Methods

The performance of HPLC-UV, LC-MS, and HPTLC for the quantification of Rutin is summarized below. The data presented is a synthesis of findings from multiple analytical validation studies.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 60 - 180 µg/mL[1]0.5 - 100 ng/mL[2]200 - 600 ng/spot[3]
Limit of Detection (LOD) 6.36 µg/mL[1]0.3 ng/mL[4]4.51 ng/spot[5]
Limit of Quantification (LOQ) 19.28 µg/mL[1]1 ng/mL[4]13.67 ng/spot[5]
Accuracy (% Recovery) 96 - 100.8%[1]99.14 - 100.56%[3]99.97 - 104.44%[5]
Precision (%RSD) < 2%< 15%< 2%[5]
Retention Time (Rt) / Rf ~3.2 min[6]~3.31 min[4]~0.01 - 0.03[3]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of flavonoids like Rutin in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% v/v glacial acetic acid in water is effective.[6] The ratio can be optimized depending on the specific column and system.

  • Flow Rate: A flow rate of 1 mL/min is commonly employed.[6]

  • Detection: UV detection is performed at a wavelength of 259 nm.[6]

  • Sample Preparation: A standard stock solution of Rutin is prepared in methanol.[7] Samples are typically extracted with a suitable solvent (e.g., methanol), filtered, and diluted to fall within the calibration range.

  • Calibration: A calibration curve is constructed by injecting a series of standard solutions of known concentrations (e.g., 60-180 µg/mL) and plotting the peak area against the concentration.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Rutin at low concentrations and in complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[8] A C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is suitable for separation.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 10mM ammonium acetate or 0.1% formic acid in water is common.[4][8]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[4][8]

  • Mass Spectrometric Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. For Rutin, the transition of the deprotonated molecular ion [M-H]⁻ at m/z 609.2 to a product ion at m/z 301.0 is often monitored.

  • Sample Preparation: Plasma samples can be prepared by protein precipitation with acetonitrile.[8] Plant extracts are typically diluted in the mobile phase.

  • Calibration: Calibration curves are generated by spiking a blank matrix with known concentrations of Rutin standard and plotting the peak area ratio of the analyte to an internal standard against the concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[3][5]

  • Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., 10:1.1:1.1:0.6 v/v/v/v) has been shown to provide good separation.[3]

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plates are dried and scanned with a densitometer at a wavelength of 254 nm.[3]

  • Calibration: A calibration curve is prepared by plotting the peak area of the standard spots against the corresponding concentrations.[3]

Visualizations

The following diagrams illustrate key aspects of the analytical workflow and the biological context of Rutin.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_data Data Analysis & Comparison cluster_selection Method Selection HPLC_UV HPLC-UV Data_Collection Collect Quantitative Data HPLC_UV->Data_Collection LC_MS LC-MS LC_MS->Data_Collection HPTLC HPTLC HPTLC->Data_Collection Linearity Linearity Statistical_Analysis Statistical Analysis Linearity->Statistical_Analysis Accuracy Accuracy Accuracy->Statistical_Analysis Precision Precision Precision->Statistical_Analysis LOD LOD LOD->Statistical_Analysis LOQ LOQ LOQ->Statistical_Analysis Specificity Specificity Specificity->Statistical_Analysis Data_Collection->Linearity Data_Collection->Accuracy Data_Collection->Precision Data_Collection->LOD Data_Collection->LOQ Data_Collection->Specificity Method_Comparison Compare Performance Statistical_Analysis->Method_Comparison Select_Method Select Optimal Method Method_Comparison->Select_Method

Caption: Workflow for cross-validation of analytical methods.

Rutin_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_antioxidant Antioxidant Pathway cluster_effects Cellular Effects Rutin Rutin PI3K PI3K Rutin->PI3K Inhibits Nrf2 Nrf2 Rutin->Nrf2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis ↑ Apoptosis mTOR->Apoptosis Inflammation ↓ Inflammation mTOR->Inflammation HO1 HO-1 Nrf2->HO1 SOD SOD Nrf2->SOD Oxidative_Stress ↓ Oxidative Stress HO1->Oxidative_Stress SOD->Oxidative_Stress

Caption: Simplified signaling pathways modulated by Rutin.

References

Unveiling the Anti-Inflammatory Potential of Sphaerobioside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the anti-inflammatory efficacy of the naturally derived compound, sphaerobioside, is currently hampered by a lack of available scientific data. Despite its identification in the plant species Eriosema tuberosum, research delineating its specific anti-inflammatory properties and direct comparisons with established pharmaceuticals is not publicly accessible at this time.

To address the need for a comparative framework for novel anti-inflammatory agents, this guide presents a template for evaluating such compounds, using the well-researched natural flavonoid, quercetin, as an illustrative example. This guide is intended for researchers, scientists, and drug development professionals, providing a blueprint for the objective comparison of a product's performance with existing alternatives, supported by experimental data.

Comparative Efficacy of Quercetin vs. Indomethacin

To demonstrate the structure of a comparative analysis, we will examine the anti-inflammatory effects of quercetin in comparison to the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The data presented here is based on a common preclinical model of acute inflammation: carrageenan-induced paw edema in rats.

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control (Carrageenan only)-0%
Quercetin2045.95%
Indomethacin (Standard)10Not specified in the same study

Note: Data for a direct comparison of quercetin and indomethacin at the 3-hour mark from a single study is not available in the provided search results. The value for quercetin is from a specific study, highlighting the importance of head-to-head comparisons in the same experimental setup for accurate evaluation.

Experimental Protocols

A detailed understanding of the methodologies used to generate comparative data is crucial for interpretation and replication.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan, a phlogistic agent.

Protocol:

  • Animal Model: Wistar rats (150-250g) are typically used.

  • Grouping: Animals are divided into at least three groups: a control group, a standard drug group (e.g., indomethacin), and one or more test drug groups (e.g., quercetin).

  • Drug Administration: The test compound (e.g., quercetin, 20 mg/kg) or the standard drug (e.g., indomethacin, 10 mg/kg) is administered orally one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 ml of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including quercetin and indomethacin, are mediated through their interaction with key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its activation leads to the transcription of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

NF_kappa_B_Pathway cluster_NFkB cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB_active->Gene induces Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB_active inhibits translocation

Caption: Quercetin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. The activation of MAPKs, such as p38 and ERK, leads to the production of inflammatory mediators.

MAPK_Pathway cluster_Nucleus LPS LPS Receptor Receptor LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MAPK MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 ERK->AP1 Nucleus Nucleus Gene Pro-inflammatory Gene Expression AP1->Gene Quercetin Quercetin Quercetin->p38 inhibits phosphorylation Quercetin->ERK inhibits phosphorylation

Caption: Quercetin inhibits the MAPK signaling pathway.

Mechanism of Action of Indomethacin

Indomethacin, as an NSAID, primarily exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3]

Indomethacin_Mechanism CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits

Caption: Indomethacin inhibits COX-1 and COX-2 enzymes.

Conclusion

While direct experimental data on the anti-inflammatory efficacy of this compound remains elusive, the framework presented here, using quercetin as a model, provides a clear and structured approach for the evaluation and comparison of novel anti-inflammatory compounds. Future research on this compound should aim to generate quantitative data in established preclinical models, allowing for a direct comparison with standard anti-inflammatory drugs. Mechanistic studies focusing on key inflammatory pathways, such as NF-κB and MAPK, will also be crucial in elucidating its potential as a therapeutic agent. This structured approach will enable a comprehensive understanding of the compound's efficacy and mechanism of action, which is essential for its further development.

References

In vivo vs in vitro correlation of Sphaerobioside activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the In Vivo and In Vitro Bioactivity of Flavonoid Glycosides, with a Focus on Kaempferol Glycosides as Surrogates for Sphaerobioside

Introduction

Flavonoid glycosides are a diverse group of plant secondary metabolites that have garnered significant attention for their potential health benefits. The addition of a sugar moiety to the flavonoid backbone significantly influences their solubility, stability, and bioavailability, which in turn affects their biological activity in both laboratory settings (in vitro) and living organisms (in vivo).

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoid glycosides are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

In Vitro Data

In vitro studies provide a controlled environment to elucidate the specific molecular mechanisms of action. Common assays involve cell cultures, such as macrophages or endothelial cells, stimulated with inflammatory agents like lipopolysaccharide (LPS).

Compound/ExtractAssayKey Findings
Luteolin-7-O-glucoside Animal modelsDown-regulation of key pro-inflammatory markers.
Mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside Ethanol-induced gastric inflammation in ratsPrevents gastric lesions, inhibits the increase in relative stomach weight, inhibits gastric IL-6, and increases IL-10 concentration.[1][2]
Baicalin (a flavonoid glycoside) In vitro studiesExhibits anti-inflammatory activity by binding to chemokines.
In Vivo Data

In vivo studies, typically conducted in animal models, are crucial for understanding the systemic effects of a compound, taking into account factors like metabolism and distribution.

Compound/ExtractAnimal ModelKey Findings
Mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside Ethanol-induced gastric lesions in ratsPretreatment with doses of 30, 90, 120, and 180 mg/kg significantly prevents gastric lesions.[1]
Luteolin-7-O-glucoside Animal modelsDown-regulation of key pro-inflammatory markers.
Flavonoids from Scutellaria baicalensis Carrageenan-evoked thermal hyperalgesiaBaicalin demonstrated anti-inflammatory and analgesic effects.

Comparative Analysis of Antioxidant Activity

The antioxidant properties of flavonoid glycosides are primarily due to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

In Vitro Data

A variety of in vitro assays are used to assess the antioxidant capacity of compounds, with DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) assays being among the most common.

Compound/ExtractAssayKey Findings
Luteolin-7-O-glucoside Not specifiedReputed for antioxidant activity.
Flavonoid O-glycosides vs. C-glycosides and Aglycones In vitro digestionFlavonoid C-glycosides showed higher or equal antioxidant activity compared to O-glycosides. Glycosides are more stable and their antioxidant activity becomes higher than their aglycones during digestion.[3]
Flavonoids from Scutellaria baicalensis Free radical scavenging assaysExtracts demonstrated free radical scavenging and antioxidant activities.
In Vivo Data

In vivo antioxidant activity is evaluated by measuring the levels of antioxidant enzymes and markers of oxidative stress in tissues and biological fluids of animal models.

Compound/ExtractAnimal ModelKey Findings
Mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside Ethanol-induced gastric oxidative stress in ratsPrevents oxidative stress and increases catalase activity.[1]
Flavonoid O-glycosides vs. C-glycosides In ratsIn plasma, flavonoid O-glycosides had higher antioxidant activity than C-glycosides. In urine, C-glycosides had higher activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a kaempferol glycoside) for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats are used.

  • Treatment: Animals are orally administered with the test compound or vehicle (control) one hour before carrageenan injection.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathway and Workflow Diagrams

General Workflow for Comparing In Vitro and In Vivo Bioactivity

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell Culture Assays Cell Culture Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Cell Culture Assays->Enzyme Inhibition Assays Gene Expression Analysis Gene Expression Analysis Enzyme Inhibition Assays->Gene Expression Analysis Data Correlation and Analysis Data Correlation and Analysis Gene Expression Analysis->Data Correlation and Analysis Animal Models of Disease Animal Models of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies Histopathological Analysis Histopathological Analysis Pharmacokinetic Studies->Histopathological Analysis Histopathological Analysis->Data Correlation and Analysis Compound Isolation/Synthesis Compound Isolation/Synthesis Compound Isolation/Synthesis->Cell Culture Assays Compound Isolation/Synthesis->Animal Models of Disease LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Genes activates transcription of Flavonoid Flavonoid Glycoside Flavonoid->IKK inhibits

References

A Comparative Analysis of Sphaerobioside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sphaerobioside, a naturally occurring isoflavonoid glycoside also known as Genistein 7-O-rutinoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a phytoestrogen, it exhibits a range of biological activities, including antioxidant and estrogenic effects. This guide provides a comparative analysis of this compound from various plant sources, offering a comprehensive overview of its quantification, the methodologies for its isolation, and its known biological activities to support further research and development.

Quantitative Analysis of this compound and its Aglycone, Genistein

The concentration of this compound and its aglycone form, Genistein, varies significantly among different plant species. This variation underscores the importance of selecting appropriate botanical sources for extraction and standardization. The following table summarizes the quantitative data of Genistein content in several reported plant sources.

Plant SourcePlant PartCompoundConcentrationAnalytical Method
Cuminum cyminumSeedsGenistein811.57 µg/g (optimized extraction)[1]UPLC-APCI-TOF-MS[1]
Genista sandrasicaNot SpecifiedTotal Genistein0.582%HPLC[2]
Genista vuraliiNot SpecifiedTotal Genistein0.363%HPLC[2]
Glycine max (Soybean)ExtractsGenistein0.40% - 12.79%RP-HPLC[3]
Red CloverExtractsGenistein< 0.5%HPLC[4]

Experimental Protocols

Accurate quantification and isolation of this compound are paramount for both research and potential commercial applications. The following sections detail the methodologies employed in the cited studies.

Extraction of Genistein from Cuminum cyminum Seeds[1]
  • Sample Preparation: Seed samples are prepared for extraction.

  • Optimized Extraction Conditions:

    • Solvent Mixture: 50 mL Methanol + 25 mL Dimethyl sulfoxide + 25 mL Water (v/v/v).

    • Temperature: 80°C.

    • Time: 1 hour.

High-Performance Liquid Chromatography (HPLC) for Isoflavone Quantification[2][4]
  • System: Waters e2695 HPLC system coupled with a PDA detector (Waters 2998)[4]. A Hewlett-Packard 1050 Liquid Chromatograph System with a UV detector has also been used[2].

  • Column: Merck RP-18 (5 µm, 250 mm x 4.6 mm i.d.)[4] or a Hypersil 120-S ODS column (250 mm × 4.6 mm, 10 μm)[2].

  • Mobile Phase: An isocratic flow of 60:40 methanol:water at a flow rate of 1.2 mL/min[4] or 70:30 methanol:water at a flow rate of 0.7 ml/min[2].

  • Calibration: External calibration with standard compounds.

Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Time of Flight Mass Spectrometry (UPLC-APCI-TOF-MS)[1]

This technique offers high sensitivity and specificity for the detection and quantification of compounds like Genistein, especially at low concentrations.

  • Instrumentation: UPLC system coupled with an APCI source and a TOF mass spectrometer.

  • Confirmation: The presence of Genistein is confirmed by comparing the retention time and mass spectra with that of a standard.

Biological Activities and Signaling Pathways

This compound, primarily through its aglycone Genistein, modulates several key signaling pathways, contributing to its observed biological effects.

Antioxidant Activity via the Nrf2 Signaling Pathway

Genistein has been shown to alleviate intestinal oxidative stress by activating the Nrf2 signaling pathway[5]. This pathway is a critical regulator of the cellular antioxidant response.

Nrf2_Pathway Genistein Genistein Keap1 Keap1 Genistein->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Sphaerobioside_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Isolation cluster_2 Analysis & Quantification cluster_3 Biological Activity Assessment Plant_Material Plant Material Collection (e.g., seeds, leaves) Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification HPLC_UPLC HPLC / UPLC-MS Analysis Purification->HPLC_UPLC Quantification Quantification (using calibration curves) HPLC_UPLC->Quantification In_vitro_assays In vitro Assays (e.g., Antioxidant, Estrogenic) Quantification->In_vitro_assays Data_Analysis Data Analysis and Comparison In_vitro_assays->Data_Analysis

References

Reproducibility of Sphaerobioside Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Sphaerobioside, also known as Genistein 7-O-rutinoside, to assess the reproducibility of its reported biological activities. The focus is on its anti-inflammatory and antioxidant properties, with a compilation of available quantitative data, detailed experimental protocols, and an exploration of the signaling pathways involved.

Comparative Analysis of Biological Activity

This compound, a glycosylated form of the isoflavone genistein, has been investigated for its potential health benefits, primarily focusing on its antioxidant and anti-inflammatory effects. However, the available data on this compound is less extensive compared to its aglycone, genistein. This section summarizes the existing quantitative data to facilitate a comparison of its performance.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The consensus in the literature is that the antioxidant potency of isoflavone glycosides, including this compound, can be influenced by the specific assay employed. Some studies suggest that the glycoside forms have similar antioxidant activities to their aglycone counterparts in certain chemical-based assays, while their effectiveness may be lower in cell-based or more biologically relevant models.

CompoundAssayIC50 / ActivityReference
This compound (Genistein 7-O-rutinoside) DPPH Radical ScavengingData not consistently reported[1][2]
FRAP (Ferric Reducing Antioxidant Power)Similar to Genistein[1][2]
LDL OxidationWeaker than Genistein[1][2]
Genistein (Aglycone) DPPH Radical Scavenging--
FRAP (Ferric Reducing Antioxidant Power)--
LDL OxidationStronger than glycosides[1][2]
Epicatechin (Positive Control) ABTS Radical ScavengingIC50: 14.39 µg/ml[3]
Genistein ABTS Radical ScavengingIC50: 43.17 µg/ml[3]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are less characterized than those of genistein. Genistein is known to exert anti-inflammatory effects by inhibiting key signaling pathways. While it is hypothesized that this compound may contribute to anti-inflammatory responses, direct quantitative evidence and specific IC50 values are scarce.

CompoundAssayEffectReference
This compound (Genistein 7-O-rutinoside) Nitric Oxide (NO) InhibitionData not consistently reported
Genistein (Aglycone) Nitric Oxide (NO) InhibitionInhibition of NO production[4]
NF-κB ActivationInhibition[4]
COX-2 ExpressionInhibition

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. Below are summarized protocols for key assays used to evaluate the antioxidant and anti-inflammatory activities of compounds like this compound.

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][6]

  • Prepare a stock solution of DPPH in methanol.

  • Mix various concentrations of the test compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity.

FRAP (Ferric Reducing Antioxidant Power) Assay

  • Prepare the FRAP reagent by mixing TPTZ solution, FeCl3 solution, and acetate buffer.

  • Add the test compound to the FRAP reagent.

  • Incubate the mixture at 37°C.

  • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 593 nm).

  • The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., Trolox).

Anti-inflammatory Assays

Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Determine the inhibitory effect of the compound on NO production.

NF-κB (Nuclear Factor-kappa B) Activation Assay [7]

  • Utilize a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

  • Treat the cells with the test compound.

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Measure the reporter gene activity (e.g., luminescence) to quantify NF-κB activation.

  • Assess the inhibitory effect of the compound on the signaling pathway.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its aglycone, genistein, are mediated through various signaling pathways. Understanding these pathways is essential for interpreting experimental data and designing new studies.

Anti-inflammatory Signaling Pathway of Genistein cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Genistein This compound (as Genistein) Genistein->IKK inhibits Genistein->NF-κB_n inhibits translocation Gene Expression Gene Expression NF-κB_n->Gene Expression induces Pro-inflammatory Mediators COX-2, iNOS, Cytokines Gene Expression->Pro-inflammatory Mediators

Caption: Postulated anti-inflammatory signaling pathway of this compound (acting as its aglycone, Genistein).

Antioxidant Assay Workflow cluster_preparation Sample and Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement and Analysis Prepare this compound solutions Prepare this compound solutions Mix this compound and DPPH Mix this compound and DPPH Prepare this compound solutions->Mix this compound and DPPH Prepare DPPH reagent Prepare DPPH reagent Prepare DPPH reagent->Mix this compound and DPPH Incubate in dark Incubate in dark Mix this compound and DPPH->Incubate in dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in dark->Measure Absorbance at 517 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 517 nm->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

Safety Operating Guide

Navigating the Disposal of Sphaerobioside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and minimizing environmental impact. For Sphaerobioside, a solid, white to off-white compound, a conservative approach to disposal is recommended due to the absence of specific handling protocols.

Recommended Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE should be worn to prevent exposure:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Procedure for this compound

In the absence of specific guidelines, this compound should be treated as a chemical waste product and disposed of through a licensed hazardous waste contractor.

  • Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix this compound with other waste chemicals unless instructed to do so by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management service.

    • Do not dispose of this compound down the drain or in the regular trash.[1] Many inorganic compounds can be disposed of down the sink, but only if they are not contaminated with organic materials and are flushed with excess water.[1] However, given the lack of specific data for this compound, this method is not advised.

This compound Properties for Handling and Disposal

The following table summarizes the known physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueCitation
Physical State Solid
Appearance White to off-white
Solubility in Water Insoluble
Melting Point 198 °C / 388 °F
Molecular Formula C38 H60 O18
Molecular Weight 804.88 g/mol

Experimental Protocols

Detailed experimental protocols involving this compound were not found in the provided search results. Researchers should develop their own protocols in accordance with standard laboratory safety practices and any available literature on similar compounds.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the decision-making process in chemical waste disposal, emphasizing the importance of consulting with safety professionals.

G start Identify Waste Chemical (this compound) sds Consult Safety Data Sheet (SDS) for Disposal Information start->sds no_sds SDS Unavailable or Lacks Disposal Guidance sds->no_sds Information Absent ehs Contact Environmental Health & Safety (EHS) for Specific Instructions no_sds->ehs collect Collect in a Labeled, Sealed Waste Container ehs->collect store Store in Designated Satellite Accumulation Area collect->store dispose Dispose via Approved Hazardous Waste Contractor store->dispose

Caption: General workflow for chemical waste disposal.

This guide provides a foundation for the safe and compliant disposal of this compound. Always prioritize the guidance of your institution's safety professionals and adhere to all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.